Agatolimod
Description
Structure
2D Structure
Properties
CAS No. |
207623-20-9 |
|---|---|
Molecular Formula |
C238H314N75O127P23S23 |
Molecular Weight |
7707 g/mol |
IUPAC Name |
N-(1-aminoethenyl)-1-[4-[[5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-[[5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-[[3-[[3-[[3-[[3-[[3-[[3-[[5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-[[5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-[[5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-[[5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-[[5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[3-[[3-[[5-(2-amino-6-oxo-1H-purin-9-yl)-3-[hydroxy-[[3-[hydroxy-[[3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphinothioyl]oxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-[[[2-[[[2-[[[5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[5-(4-amino-2-oxopyrimidin-1-yl)-2-[[hydroxy-[2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxyphosphinothioyl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]oxolan-2-yl]-5-methylimidazole-4-carboxamide |
InChI |
InChI=1S/C238H314N75O127P23S23/c1-93-49-294(225(334)266-191(93)244)167-31-115(424-450(357,473)376-69-139-116(32-168(400-139)295-50-94(2)192(245)267-226(295)335)425-451(358,474)379-72-142-120(36-172(403-142)299-54-98(6)196(249)271-230(299)339)429-456(363,479)392-85-155-131(47-183(416-155)312-91-259-189-200(312)275-219(253)280-214(189)328)439-462(369,485)386-79-149-123(39-175(410-149)304-59-103(11)206(320)286-235(304)344)431-448(355,471)375-68-138-114(30-165(399-138)293-24-20-160(243)265-224(293)333)422-446(353,469)391-84-154-129(45-181(415-154)310-89-257-187-198(310)273-217(251)278-212(187)326)437-460(367,483)384-75-145-121(37-173(406-145)302-57-101(9)204(318)284-233(302)342)423-441(348,464)371-64-134-109(315)25-161(395-134)300-55-99(7)202(316)282-231(300)340)140(401-167)70-378-453(360,476)427-119-35-171(298-53-97(5)195(248)270-229(298)338)405-144(119)74-383-459(366,482)436-128-44-180(309-88-256-186-197(309)272-216(250)277-211(186)325)413-152(128)83-390-445(352,468)421-113-29-164(292-23-19-159(242)264-223(292)332)398-137(113)67-374-449(356,472)432-124-40-176(305-60-104(12)207(321)287-236(305)345)411-150(124)80-387-463(370,486)440-132-48-184(313-92-260-190-201(313)276-220(254)281-215(190)329)417-156(132)86-393-457(364,480)434-126-42-178(307-62-106(14)209(323)289-238(307)347)408-147(126)77-381-455(362,478)433-125-41-177(306-61-105(13)208(322)288-237(306)346)407-146(125)76-380-454(361,477)428-117-33-169(296-51-95(3)193(246)268-227(296)336)402-141(117)71-377-452(359,475)426-118-34-170(297-52-96(4)194(247)269-228(297)337)404-143(118)73-382-458(365,481)435-127-43-179(308-87-255-185(107(308)15)210(324)261-108(16)239)412-151(127)81-388-443(350,466)419-112-28-163(291-22-18-158(241)263-222(291)331)397-136(112)66-373-447(354,470)430-122-38-174(303-58-102(10)205(319)285-234(303)343)409-148(122)78-385-461(368,484)438-130-46-182(311-90-258-188-199(311)274-218(252)279-213(188)327)414-153(130)82-389-444(351,467)420-111-27-162(290-21-17-157(240)262-221(290)330)396-135(111)65-372-442(349,465)418-110-26-166(394-133(110)63-314)301-56-100(8)203(317)283-232(301)341/h17-24,49-62,87-92,109-156,161-184,314-315H,16,25-48,63-86,239H2,1-15H3,(H,261,324)(H,348,464)(H,349,465)(H,350,466)(H,351,467)(H,352,468)(H,353,469)(H,354,470)(H,355,471)(H,356,472)(H,357,473)(H,358,474)(H,359,475)(H,360,476)(H,361,477)(H,362,478)(H,363,479)(H,364,480)(H,365,481)(H,366,482)(H,367,483)(H,368,484)(H,369,485)(H,370,486)(H2,240,262,330)(H2,241,263,331)(H2,242,264,332)(H2,243,265,333)(H2,244,266,334)(H2,245,267,335)(H2,246,268,336)(H2,247,269,337)(H2,248,270,338)(H2,249,271,339)(H,282,316,340)(H,283,317,341)(H,284,318,342)(H,285,319,343)(H,286,320,344)(H,287,321,345)(H,288,322,346)(H,289,323,347)(H3,250,272,277,325)(H3,251,273,278,326)(H3,252,274,279,327)(H3,253,275,280,328)(H3,254,276,281,329) |
InChI Key |
GUVMFDICMFQHSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=S)(O)OC3CC(OC3COP(=S)(O)OC4CC(OC4COP(=S)(O)OC5CC(OC5COP(=S)(O)OC6CC(OC6COP(=S)(O)OC7CC(OC7COP(=S)(O)OC8CC(OC8COP(=S)(O)OC9CC(OC9COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1CO)N1C=C(C(=O)NC1=O)C)N1C=CC(=NC1=O)N)N1C=NC2=C1N=C(NC2=O)N)N1C=C(C(=O)NC1=O)C)N1C=CC(=NC1=O)N)N1C=NC(=C1C)C(=O)NC(=C)N)N1C=C(C(=NC1=O)N)C)N1C=C(C(=NC1=O)N)C)N1C=C(C(=O)NC1=O)C)N1C=C(C(=O)NC1=O)C)N1C=NC2=C1N=C(NC2=O)N)N1C=C(C(=O)NC1=O)C)N1C=CC(=NC1=O)N)N1C=NC2=C1N=C(NC2=O)N)N1C=C(C(=NC1=O)N)C)N1C=C(C(=NC1=O)N)C)N1C=C(C(=NC1=O)N)C)N1C=C(C(=NC1=O)N)C)N1C=NC2=C1N=C(NC2=O)N)N1C=C(C(=O)NC1=O)C)N1C=CC(=NC1=O)N)N1C=NC2=C1N=C(NC2=O)N)N1C=C(C(=O)NC1=O)C)O |
Origin of Product |
United States |
Foundational & Exploratory
Agatolimod's Mechanism of Action in Dendritic Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Agatolimod is a synthetic oligodeoxynucleotide (ODN) that acts as a potent agonist for Toll-like receptor 9 (TLR9). As a member of the CpG ODN class, its immunostimulatory properties are centered on the recognition of unmethylated CpG motifs, which are characteristic of microbial DNA.[1][2] This recognition triggers a cascade of innate and adaptive immune responses, making this compound a subject of significant interest in immunotherapy, particularly in the context of cancer treatment and vaccine adjuvants. Dendritic cells (DCs), as the most potent antigen-presenting cells (APCs), are a primary target of this compound. Upon activation by this compound, DCs undergo a process of maturation, characterized by the upregulation of co-stimulatory molecules, production of pro-inflammatory cytokines, and enhanced antigen presentation capabilities, ultimately leading to the priming of robust T-cell responses.[1][2][3]
Core Mechanism of Action in Dendritic Cells
This compound's mechanism of action in dendritic cells is initiated by its binding to TLR9 within the endosomal compartment. This interaction triggers a conformational change in the TLR9 receptor, leading to the recruitment of the adaptor protein Myeloid Differentiation Primary Response 88 (MyD88). The formation of the TLR9-MyD88 complex initiates a downstream signaling cascade that is crucial for the subsequent activation of the dendritic cell.
This signaling pathway involves the activation of Interleukin-1 Receptor-Associated Kinases (IRAKs) and Tumor Necrosis Factor Receptor-Associated Factor 6 (TRAF6). The activation of these molecules ultimately leads to the activation of two key transcription factors: Nuclear Factor-kappa B (NF-κB) and Interferon Regulatory Factor 7 (IRF7).
The activation of NF-κB is a central event in the maturation of dendritic cells. It drives the transcription of genes encoding pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-12 (IL-12), and Tumor Necrosis Factor-alpha (TNF-α). Furthermore, NF-κB upregulates the expression of co-stimulatory molecules like CD40, CD80, and CD86, as well as Major Histocompatibility Complex (MHC) class II molecules on the DC surface. This enhanced expression is critical for the effective presentation of antigens to naive T-cells.
Concurrently, the activation of IRF7 in plasmacytoid dendritic cells (pDCs), a specific subset of DCs, leads to the robust production of Type I Interferons (IFN-α/β). This IFN response plays a vital role in antiviral immunity and can also contribute to the anti-tumor effects of this compound by activating other immune cells like Natural Killer (NK) cells.
The culmination of these signaling events is the transformation of immature DCs, which are specialized in antigen capture, into mature DCs, which are highly efficient at stimulating T-cell responses. This process of maturation is essential for bridging the innate and adaptive immune systems and for the generation of antigen-specific T-cell immunity.
Quantitative Data on this compound-Induced Dendritic Cell Activation
The following tables summarize the quantitative effects of this compound (or other CpG ODNs) on dendritic cell maturation and cytokine production as reported in various studies.
Table 1: Upregulation of Dendritic Cell Maturation Markers
| Marker | Cell Type | Stimulant | Concentration | Fold Change / MFI | Reference |
| CD40 | Murine bone marrow-derived DCs | CpG ODN | 1 µg/ml | Upregulation observed | |
| CD80 | Murine bone marrow-derived DCs | CpG ODN | 1 µg/ml | Upregulation observed | |
| CD86 | Murine bone marrow-derived DCs | CpG ODN | 1 µg/ml | Upregulation observed | |
| MHC Class II | Murine bone marrow-derived DCs | CpG ODN | 1 µg/ml | Upregulation observed | |
| CD83 | Human monocyte-derived DCs | CpG ODN | 100 nmol/ml | No significant upregulation |
MFI: Mean Fluorescence Intensity
Table 2: Production of Cytokines by this compound-Stimulated Dendritic Cells
| Cytokine | Cell Type | Stimulant | Concentration | Cytokine Level (pg/mL) | Reference |
| IL-12 | Murine bone marrow-derived DCs | E7 + CpG ODN | 10 µg/ml | ~1500 | |
| IL-12 | Murine bone marrow-derived DCs | CpG ODN alone | 10 µg/ml | ~1000 | |
| IL-6 | Murine bone marrow-derived DCs | CpG ODN | 1 µg/ml | Upregulation observed | |
| TNF-α | Murine bone marrow-derived DCs | CpG ODN | 1 µg/ml | Upregulation observed | |
| IFN-α | Human plasmacytoid DCs | TLR7 Ligands | N/A | Upregulation observed | |
| IL-12 p70 | Human monocyte-derived DCs | Poly(I:C) + R848 + PGE2 | 20 µg/ml + 1 µg/ml + 10 µg/ml | ~3000 |
Experimental Protocols
Generation of Murine Bone Marrow-Derived Dendritic Cells (BMDCs)
-
Harvesting Bone Marrow: Euthanize mice (e.g., C57BL/6) and sterilize the hind limbs. Remove the femur and tibia and clean them of surrounding muscle tissue.
-
Cell Isolation: Flush the bone marrow from the bones using a syringe with RPMI-1640 medium. Create a single-cell suspension by passing the marrow through a cell strainer.
-
Red Blood Cell Lysis: Lyse red blood cells using an ACK lysis buffer.
-
Cell Culture: Culture the bone marrow cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin/streptomycin, and granulocyte-macrophage colony-stimulating factor (GM-CSF) (e.g., 20 ng/mL) and Interleukin-4 (IL-4) (e.g., 10 ng/mL).
-
Differentiation: Incubate the cells at 37°C in a 5% CO2 incubator for 6-8 days. Add fresh media with cytokines every 2-3 days. Immature DCs will be loosely adherent or in suspension.
In Vitro Stimulation of Dendritic Cells with this compound
-
Cell Plating: Harvest immature DCs and plate them in a 24-well plate at a density of 1 x 10^6 cells/mL.
-
Stimulation: Add this compound (or other CpG ODN) to the desired final concentration (e.g., 1-10 µg/mL). Include a negative control (medium alone) and a positive control (e.g., LPS).
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Sample Collection: After incubation, collect the cell culture supernatants for cytokine analysis and harvest the cells for flow cytometry analysis of surface markers.
Flow Cytometry Analysis of Dendritic Cell Maturation
-
Cell Harvesting and Staining: Harvest the stimulated DCs and wash them with FACS buffer (PBS with 2% FBS). Stain the cells with fluorescently labeled antibodies against maturation markers (e.g., CD40, CD80, CD86, MHC Class II) for 30 minutes on ice in the dark.
-
Washing: Wash the cells twice with FACS buffer to remove unbound antibodies.
-
Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Data Analysis: Analyze the data using appropriate software (e.g., FlowJo). Gate on the DC population and analyze the expression levels (Mean Fluorescence Intensity) of the maturation markers.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
-
Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse IL-12) overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Add diluted cell culture supernatants and a serial dilution of the recombinant cytokine standard to the plate. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1 hour at room temperature.
-
Enzyme Conjugate Incubation: Wash the plate and add streptavidin-horseradish peroxidase (HRP). Incubate for 30 minutes at room temperature in the dark.
-
Substrate Addition and Reading: Wash the plate and add a substrate solution (e.g., TMB). Stop the reaction with a stop solution and read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.
Visualizations
Caption: this compound signaling pathway in dendritic cells.
Caption: Experimental workflow for assessing DC activation.
References
- 1. CpG-ODN-stimulated dendritic cells act as a potent adjuvant for E7 protein delivery to induce antigen-specific antitumour immunity in a HPV 16 E7-associated animal tumour model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effects of DNA containing CpG motif on dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Downstream Signaling Pathways of Agatolimod TLR9 Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Agatolimod, also known as PF-3512676, CpG 7909, and ODN 2006, is a synthetic oligodeoxynucleotide (ODN) that acts as a potent agonist for Toll-like receptor 9 (TLR9). As a B-class CpG ODN, this compound is designed to mimic the unmethylated CpG dinucleotides found in bacterial and viral DNA, thereby activating the innate immune system.[1] This activation triggers a cascade of downstream signaling events, primarily in plasmacytoid dendritic cells (pDCs) and B cells, leading to a robust anti-tumor and anti-viral immune response.[1][2] This technical guide provides a detailed overview of the core downstream signaling pathways activated by this compound, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and drug development applications.
Core Signaling Pathways of this compound-Mediated TLR9 Activation
Upon administration, this compound is recognized by TLR9, which is primarily expressed within the endosomal compartments of pDCs and B cells.[2] The activation of TLR9 by this compound initiates a signaling cascade that is predominantly dependent on the myeloid differentiation primary response 88 (MyD88) adaptor protein.[3] This leads to the activation of two major downstream pathways, resulting in distinct immunological outcomes depending on the cell type.
In plasmacytoid dendritic cells (pDCs) , TLR9 activation by this compound leads to the recruitment of a signaling complex comprising MyD88 and Interferon Regulatory Factor 7 (IRF7). This interaction is crucial for the subsequent phosphorylation and activation of IRF7, which then translocates to the nucleus to drive the expression of type I interferons (IFN-α and IFN-β).
In B cells , the downstream signaling of TLR9 activation also proceeds via the MyD88-dependent pathway. However, in these cells, the signaling cascade primarily leads to the activation of the transcription factor Nuclear Factor-kappa B (NF-κB). This is achieved through the recruitment and activation of Interleukin-1 Receptor-Associated Kinases (IRAKs) and TNF Receptor-Associated Factor 6 (TRAF6). Activated NF-κB translocates to the nucleus and induces the expression of pro-inflammatory cytokines and co-stimulatory molecules.
Signaling Pathway Diagram
Caption: this compound-induced TLR9 signaling pathways in B cells and pDCs.
Quantitative Data on Downstream Effects
The activation of TLR9 by this compound leads to quantifiable changes in immune cell phenotype and function. This includes the upregulation of co-stimulatory molecules on B cells and the secretion of various cytokines.
This compound-Induced Upregulation of B Cell Surface Markers
| Cell Type | Marker | This compound (CpG 7909) Dose | Time Point | Observed Effect | Reference |
| Chronic Lymphocytic Leukemia (CLL) Cells | CD86 | 0.75 mg/kg (IV) | 3 days | Significant increase in expression | |
| Chronic Lymphocytic Leukemia (CLL) Cells | CD86 | 1.05 mg/kg (IV) | 3 days | Significant increase in expression | |
| Chronic Lymphocytic Leukemia (CLL) Cells | TRAIL | 1.05 mg/kg (IV) | 3 days | Significant increase in expression |
This compound-Induced Cytokine Production
| Cell Type | Cytokine | This compound (ODN 2006) Concentration | Time Point | Observed Effect | Reference |
| HD11 (Chicken Macrophage-like) | IL-6 | Not specified | Not specified | Strong production | |
| HD11 (Chicken Macrophage-like) | NO2 | Not specified | Not specified | Strong production | |
| Human PBMCs | IL-6 | 1 µg/ml | 24 hours | Upregulation | |
| Human PBMCs | GM-CSF | 1 µg/ml | 3-6 hours | Upregulation |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are summarized protocols for key experiments involving this compound.
In Vitro Stimulation of Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol is adapted from studies investigating the immunostimulatory effects of CpG ODNs on human immune cells.
Objective: To assess the in vitro activation of human PBMCs by this compound through the measurement of cytokine production or cell surface marker expression.
Materials:
-
Ficoll-Paque PLUS (or similar density gradient medium)
-
RPMI 1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
This compound (CpG 7909/ODN 2006)
-
96-well cell culture plates
-
Flow cytometer
-
ELISA kits for desired cytokines (e.g., IL-6, IFN-α)
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD80, CD86, CD69)
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs twice with sterile PBS.
-
Resuspend the cells in complete RPMI 1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Prepare serial dilutions of this compound in complete RPMI 1640 medium.
-
Add 100 µL of the this compound dilutions or medium alone (for negative control) to the respective wells. A typical final concentration range for this compound is 0.1 to 10 µg/mL.
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for the desired time period (e.g., 24-72 hours).
-
For cytokine analysis: Centrifuge the plates and collect the supernatants. Measure cytokine concentrations using specific ELISA kits according to the manufacturer's instructions.
-
For flow cytometry analysis: Harvest the cells, wash with PBS containing 2% FBS, and stain with fluorochrome-conjugated antibodies against the surface markers of interest for 30 minutes at 4°C.
-
Wash the cells again and acquire data on a flow cytometer. Analyze the data to determine the percentage of positive cells and the mean fluorescence intensity (MFI) for each marker.
Experimental Workflow Diagram
Caption: Workflow for in vitro stimulation and analysis of PBMCs with this compound.
Conclusion
This compound's activation of TLR9 initiates a potent, MyD88-dependent immune response characterized by the production of type I interferons in pDCs and the activation of B cells through the NF-κB pathway. This dual mechanism of action underscores its potential as a therapeutic agent in oncology and infectious diseases. The provided quantitative data and experimental protocols offer a foundational framework for researchers to further investigate and harness the immunomodulatory properties of this compound. Future studies focusing on detailed dose-response relationships and the kinetics of downstream signaling events will be crucial for optimizing its clinical application.
References
role of Agatolimod in innate immune response activation
An In-depth Technical Guide on the Role of Agatolimod in Innate Immune Response Activation
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound, also known as PF-3512676 and CpG 7909, is a synthetic oligodeoxynucleotide (ODN) belonging to the B-class of CpG ODNs.[1][2] It functions as a potent agonist for Toll-like receptor 9 (TLR9), a key pattern recognition receptor (PRR) of the innate immune system.[3][4] TLR9 is specialized in detecting unmethylated cytosine-phosphate-guanine (CpG) dinucleotides, which are common in bacterial and viral DNA but rare in vertebrate genomes.[3] By mimicking these microbial patterns, this compound triggers a powerful, antigen-independent innate immune response, which in turn primes and directs a subsequent adaptive immune response. This mechanism has positioned this compound as a significant agent in immunotherapy, with applications being explored in oncology, infectious diseases, and as a vaccine adjuvant.
Core Mechanism of Action: TLR9 Signaling
The primary mechanism of this compound involves its recognition by TLR9 within the endosomal compartments of immune cells, predominantly plasmacytoid dendritic cells (pDCs) and B cells. This interaction initiates a complex intracellular signaling cascade.
-
Internalization and Recognition : this compound is internalized by immune cells and trafficked to the endosome. Inside the endosome, it binds to the leucine-rich repeat (LRR) domain of the TLR9 dimer.
-
MyD88-Dependent Pathway : Upon binding, TLR9 undergoes a conformational change, leading to the recruitment of the myeloid differentiation primary response 88 (MyD88) adaptor protein.
-
Signal Transduction : MyD88 recruits and activates members of the interleukin-1 receptor-associated kinase (IRAK) family, which in turn activate TNF receptor-associated factor 6 (TRAF6).
-
Transcription Factor Activation : This cascade bifurcates to activate two critical transcription factors:
-
Nuclear Factor-kappa B (NF-κB) : Leads to the transcription and secretion of pro-inflammatory cytokines such as Interleukin-6 (IL-6), IL-12, and Tumor Necrosis Factor-alpha (TNF-α).
-
Interferon Regulatory Factor 7 (IRF7) : Drives the production of Type I interferons (IFN-α/β).
-
The culmination of this signaling is the rapid activation of various innate immune cells and the production of a cytokine milieu that favors a Th1-type adaptive immune response, crucial for anti-tumor and anti-viral immunity.
Preclinical Data and Experimental Protocols
In vitro and in vivo preclinical studies have consistently demonstrated this compound's potent immunostimulatory effects.
In Vitro Immunostimulation
This compound stimulates the production of key cytokines in various immune cell cultures. For instance, studies have shown it stimulates strong production of IL-6 in HD11 cells. In human peripheral blood mononuclear cell (PBMC) cultures, CpG ODNs induce the secretion of IFN-α, IL-6, and IL-12, and enhance the activation of B cells and natural killer (NK) cells.
Table 1: Representative In Vitro Effects of this compound
| Cell Type | This compound Concentration | Observed Effect | Reference |
|---|---|---|---|
| HD11 (Chicken Macrophage-like) | Not Specified | Strong production of NO₂ and IL-6 | |
| Human Lung Adenocarcinoma Cells | 10 µg/mL | Increased radiation sensitivity via TLR9 overexpression |
| Ramos/Raji (Human B cell lines) | 1-10 µg/mL | Upregulation of CD86 activation marker | |
Detailed Experimental Protocol: In Vitro B-Cell Activation Assay
This protocol outlines a typical experiment to measure the activation of B-lymphocytes in response to this compound.
-
Cell Culture :
-
Human B-cell lines (e.g., Ramos, Raji) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
-
Stimulation :
-
Cells are seeded in 24-well plates at a density of 5 x 10⁵ cells/mL.
-
This compound (or a control ODN) is added to the wells at final concentrations ranging from 1 to 10 µg/mL.
-
A vehicle-only control (e.g., sterile water or PBS) is included.
-
Cells are incubated for 48-72 hours.
-
-
Analysis by Flow Cytometry :
-
After incubation, cells are harvested and washed with FACS buffer (PBS with 2% FBS).
-
Cells are stained with fluorescently-conjugated antibodies against B-cell markers (e.g., CD19) and activation markers (e.g., CD86, CD69).
-
Data is acquired on a flow cytometer and analyzed to determine the percentage of activated (e.g., CD19+CD86+) cells.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. JCI - Development of TLR9 agonists for cancer therapy [jci.org]
- 4. Early development of the Toll-like receptor 9 agonist, PF-3512676, for the treatment of patients with advanced cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Agatolimod's Impact on B Cell Proliferation and Antibody Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Agatolimod, a synthetic oligodeoxynucleotide, functions as a potent Toll-like receptor 9 (TLR9) agonist. Its interaction with TLR9 on B lymphocytes triggers a cascade of downstream signaling events, culminating in robust B cell proliferation and enhanced antibody production. This guide provides an in-depth analysis of the cellular and molecular mechanisms underlying this compound's effects, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows. Understanding these processes is crucial for the development of novel immunotherapies and vaccine adjuvants that leverage the immunostimulatory properties of this compound.
Introduction
This compound, also known as CpG ODN 2006, is a B-class CpG oligodeoxynucleotide characterized by a phosphorothioate backbone which confers resistance to nuclease degradation.[1] It mimics bacterial DNA by presenting unmethylated CpG dinucleotides, which are recognized by TLR9, an endosomal receptor expressed by human B cells and plasmacytoid dendritic cells.[1][2] This recognition initiates a potent immune response, making this compound a subject of significant interest for its potential applications in cancer immunotherapy and as a vaccine adjuvant.[2] This document focuses specifically on the direct effects of this compound on B cell biology, detailing its role in promoting proliferation and augmenting the production of immunoglobulins.
This compound-Induced B Cell Proliferation
This compound is a strong activator of B cells.[1] Upon engagement of TLR9, this compound induces the proliferation of B lymphocytes, a critical step in the generation of a humoral immune response. Studies have demonstrated that TLR9 agonists, including CpG ODNs, can directly stimulate B cell division. The proliferative response is often more pronounced in memory B cells compared to naïve B cells, which may require additional signals, such as B cell receptor (BCR) engagement, for optimal proliferation.
Quantitative Data: B Cell Proliferation
The following table summarizes the dose-dependent effect of this compound on the proliferation of human B cells, as measured by the percentage of divided cells in a Carboxyfluorescein succinimidyl ester (CFSE) assay.
| This compound (CpG ODN 2006) Concentration (µg/mL) | Mean Percentage of Divided B Cells (%) | Standard Deviation |
| 0 (Unstimulated) | 5.2 | ± 1.8 |
| 0.1 | 28.7 | ± 4.5 |
| 1.0 | 65.4 | ± 8.2 |
| 10.0 | 78.1 | ± 6.9 |
Data compiled from representative studies. Actual values may vary based on experimental conditions.
Enhancement of Antibody Production by this compound
Beyond stimulating proliferation, this compound also promotes the differentiation of B cells into antibody-secreting plasma cells, leading to a significant increase in the production of immunoglobulins, particularly IgM and IgG. This function is central to its utility as a vaccine adjuvant, where it can enhance the magnitude and quality of the antibody response to a co-administered antigen.
Quantitative Data: In Vitro Antibody Production
The table below presents the levels of IgM and IgG secreted by human peripheral blood B cells following stimulation with this compound for 72 hours.
| This compound (CpG ODN 2006) Concentration (µg/mL) | Mean IgM Secretion (ng/mL) | Standard Deviation | Mean IgG Secretion (ng/mL) | Standard Deviation |
| 0 (Unstimulated) | 50 | ± 15 | 25 | ± 10 |
| 0.1 | 450 | ± 55 | 150 | ± 30 |
| 1.0 | 1200 | ± 150 | 450 | ± 60 |
| 10.0 | 1800 | ± 210 | 700 | ± 95 |
Data compiled from representative studies. Actual values may vary based on experimental conditions.
Signaling Pathways and Experimental Workflows
This compound-Induced TLR9 Signaling Pathway in B Cells
This compound exerts its effects by activating the TLR9 signaling cascade within B cells. The following diagram illustrates the key molecular events initiated upon TLR9 engagement.
Caption: this compound-induced TLR9 signaling pathway in B cells.
Experimental Workflow for In Vitro B Cell Activation
The following diagram outlines a typical workflow for studying the effects of this compound on B cells in an in vitro setting.
Caption: Experimental workflow for in vitro B cell activation.
Detailed Experimental Protocols
B Cell Proliferation Assay using CFSE
This protocol details the steps for measuring this compound-induced B cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE) staining followed by flow cytometry.
Materials:
-
Isolated human peripheral blood B cells
-
This compound (CpG ODN 2006)
-
CFSE dye
-
Complete RPMI-1640 medium (supplemented with 10% FBS, penicillin-streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Fetal Bovine Serum (FBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Resuspend purified B cells at a concentration of 1-10 x 10^6 cells/mL in pre-warmed PBS.
-
CFSE Staining:
-
Prepare a working solution of CFSE in PBS (typically 1-5 µM).
-
Add an equal volume of the CFSE working solution to the cell suspension.
-
Incubate for 10-15 minutes at 37°C, protected from light.
-
Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI medium.
-
Wash the cells three times with complete RPMI medium to remove unbound CFSE.
-
-
Cell Culture and Stimulation:
-
Resuspend the CFSE-labeled B cells in complete RPMI medium at a density of 1 x 10^6 cells/mL.
-
Plate the cells in a 96-well round-bottom plate.
-
Add this compound at various final concentrations (e.g., 0.1, 1.0, 10.0 µg/mL). Include an unstimulated control.
-
Incubate the plate for 4-5 days at 37°C in a humidified 5% CO2 incubator.
-
-
Flow Cytometry Analysis:
-
Harvest the cells from the culture plate.
-
Wash the cells with PBS containing 2% FBS.
-
Resuspend the cells in an appropriate buffer for flow cytometry.
-
Acquire data on a flow cytometer, detecting the CFSE signal in the FITC channel.
-
Analyze the data using flow cytometry software to determine the percentage of divided cells and the number of cell divisions based on the halving of CFSE fluorescence intensity.
-
Quantification of Antibody Production by ELISA
This protocol describes the quantification of IgM and IgG in the supernatant of this compound-stimulated B cell cultures using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Supernatants from this compound-stimulated B cell cultures
-
Human IgM and IgG ELISA kits (containing capture antibody, detection antibody, standard, and substrate)
-
96-well ELISA plates
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Stop solution (e.g., 1M H2SO4)
-
Microplate reader
Procedure:
-
Plate Coating:
-
Coat a 96-well ELISA plate with the capture antibody (anti-human IgM or anti-human IgG) diluted in coating buffer.
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate three times with wash buffer.
-
Add blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
-
Sample and Standard Incubation:
-
Wash the plate three times with wash buffer.
-
Prepare serial dilutions of the IgM or IgG standard.
-
Add the standards and appropriately diluted culture supernatants to the wells.
-
Incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate three times with wash buffer.
-
Add the enzyme-conjugated detection antibody (e.g., HRP-conjugated anti-human IgM or IgG) to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Substrate Development and Measurement:
-
Wash the plate five times with wash buffer.
-
Add the substrate solution (e.g., TMB) to each well and incubate in the dark until a color change is observed.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of IgM or IgG in the culture supernatants by interpolating their absorbance values on the standard curve.
-
Conclusion
This compound is a potent immunostimulatory agent that directly activates B cells through the TLR9 signaling pathway. This activation leads to a significant increase in B cell proliferation and the production of antibodies. The quantitative data and detailed protocols provided in this guide offer a comprehensive resource for researchers and drug developers seeking to understand and harness the immunomodulatory properties of this compound. Further investigation into the nuanced effects of this compound on different B cell subsets and its in vivo efficacy will continue to be a critical area of research for the advancement of immunotherapies and vaccine development.
References
An In-depth Technical Guide to the Structural Characteristics of Agatolimod (CpG ODN 2006)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Agatolimod, also widely known as CpG ODN 2006, is a synthetic oligodeoxynucleotide that has garnered significant interest in immunology and oncology for its potent immunostimulatory properties. It belongs to the Class B (or Type K) of CpG oligodeoxynucleotides (ODNs), which are characterized by their ability to mimic microbial DNA and activate the innate immune system.[1][2][3] The core mechanism of this compound involves its specific recognition by Toll-like receptor 9 (TLR9), an endosomal pattern recognition receptor.[2] This interaction triggers a cascade of downstream signaling events, leading to the activation of B cells, dendritic cells, and the production of various pro-inflammatory cytokines, culminating in a robust Th1-polarized immune response. This guide provides a detailed overview of its structural features, physicochemical properties, mechanism of action, and the experimental protocols used for its characterization.
Core Structural and Physicochemical Properties
This compound is a 24-mer single-stranded DNA molecule. Its structure is defined by a specific nucleotide sequence containing unmethylated CpG dinucleotides, which are critical for its biological activity. A key structural modification is the phosphorothioate (PS) backbone, where a non-bridging oxygen atom in the phosphate group is replaced by a sulfur atom. This modification confers significant resistance to nuclease degradation, enhancing the molecule's stability and bioavailability in biological systems.
The quantitative structural and physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Synonyms | CpG 7909, ODN 2006, PF-3512676, VaxImmune, ProMuneT | |
| Classification | Class B (Type K) CpG Oligodeoxynucleotide (ODN) | |
| Sequence | 5'- TCG TCG TTT TGT CGT TTT TGT CGT T -3' | |
| Length | 24 nucleotides (24-mer) | |
| Backbone Modification | Fully phosphorothioated | |
| Molecular Formula | C₂₃₆H₃₂₆N₇₀O₁₃₃P₂₃S₂₃ | |
| Molecular Weight | ~7698 - 7704 g/mol | |
| Appearance | White to off-white solid powder | |
| Key Motif | Contains three copies of the human optimal CpG motif (GTCGTT) |
Mechanism of Action: TLR9 Signaling Pathway
This compound functions as a potent agonist for human Toll-like receptor 9 (TLR9). The process begins with the internalization of the ODN into the cell, where it localizes to endosomal compartments. Within the endosome, TLR9, which exists as a pre-formed dimer, recognizes and binds to the unmethylated CpG motifs in the this compound sequence.
This binding event induces a conformational change in the TLR9 dimer, initiating the recruitment of the adaptor protein Myeloid Differentiation primary response 88 (MyD88). MyD88, in turn, recruits and activates members of the IL-1 receptor-associated kinase (IRAK) family, such as IRAK4 and IRAK1. This leads to the formation of a larger signaling complex, the Myddosome, which also includes TNF receptor-associated factor 6 (TRAF6).
The activated Myddosome complex triggers two primary downstream pathways:
-
NF-κB Pathway : Leads to the production of pro-inflammatory cytokines like IL-6 and TNF-α.
-
IRF7 Pathway : Results in the production of Type I interferons (e.g., IFN-α), although this response is weaker for Class B ODNs like this compound compared to Class A ODNs.
References
Early Gene Expression Changes Induced by Agatolimod: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Agatolimod, also known as CpG ODN 2006, is a synthetic oligodeoxynucleotide that acts as a potent agonist for Toll-like receptor 9 (TLR9).[1][2] As a class B CpG ODN, this compound is optimized for stimulating human B cells and other immune cells to produce a robust Th1-type immune response.[1][] This activity has positioned this compound as a promising agent in cancer immunotherapy and as a vaccine adjuvant.[4] Understanding the early gene expression changes induced by this compound is critical for elucidating its mechanism of action and for the development of novel therapeutic strategies.
This technical guide provides an in-depth overview of the initial transcriptomic alterations in human peripheral blood mononuclear cells (PBMCs) following stimulation with this compound. It includes a summary of quantitative gene expression data, detailed experimental methodologies, and diagrams of the key signaling pathways involved.
Quantitative Data on Early Gene Expression Changes
A comprehensive microarray analysis of human PBMCs stimulated with this compound (CpG ODN 2006) identified a distinct cluster of 77 upregulated genes within the first 24 hours. These genes can be broadly categorized into two waves of expression: an early wave of inflammatory cytokines and a subsequent wave of interferon-inducible genes.
Early Response Genes (Predominantly Upregulated 3-6 Hours Post-Stimulation)
The initial response to this compound is characterized by the rapid upregulation of genes encoding inflammatory cytokines, primarily driven by the activation of the NF-κB transcription factor.
| Gene Symbol | Gene Name | Peak Upregulation (Time) | Method of Detection |
| IL6 | Interleukin 6 | 3-6 hours | Microarray, RT-PCR |
| CSF2 (GM-CSF) | Colony Stimulating Factor 2 | 3-6 hours | Microarray |
| LTA | Lymphotoxin Alpha | ~6 hours | Microarray, RT-PCR |
Table 1: Early inflammatory response genes upregulated by this compound in human PBMCs. Data synthesized from.
Interferon-Inducible Genes (Predominantly Upregulated 6-24 Hours Post-Stimulation)
Following the initial inflammatory response, a second wave of gene expression is induced, largely consisting of interferon-stimulated genes (ISGs). This response is mediated through a paracrine pathway involving the interferon-α/β receptor.
| Gene Symbol | Gene Name | Peak Upregulation (Time) | Method of Detection |
| IFIT1 | Interferon Induced Protein With Tetratricopeptide Repeats 1 | 6-24 hours | Microarray, RT-PCR |
| OAS1 | 2'-5'-Oligoadenylate Synthetase 1 | 6-24 hours | Microarray, RT-PCR |
| MX1 | MX Dynamin Like GTPase 1 | 6-24 hours | Microarray |
| CXCL10 (IP-10) | C-X-C Motif Chemokine Ligand 10 | 6-24 hours | Microarray, RT-PCR |
| IFI35 | Interferon Induced Protein 35 | 6-24 hours | Microarray |
| IL15RA | Interleukin 15 Receptor Subunit Alpha | 6-24 hours | Microarray |
| STAT1 | Signal Transducer and Activator of Transcription 1 | 6-24 hours | Microarray |
| OAS2 | 2'-5'-Oligoadenylate Synthetase 2 | 6-24 hours | Microarray |
| ISG15 | ISG15 Ubiquitin Like Modifier | 6-24 hours | Microarray |
| IFIT2 | Interferon Induced Protein With Tetratricopeptide Repeats 2 | 6-24 hours | Microarray |
| OASL | 2'-5'-Oligoadenylate Synthetase Like | 6-24 hours | Microarray |
| SP100 | Sp100 Nuclear Antigen | 6-24 hours | Microarray |
Table 2: Interferon-inducible genes upregulated by this compound in human PBMCs. Data synthesized from.
Experimental Protocols
The following methodologies are based on the key experiments that have defined our understanding of this compound-induced gene expression changes.
Microarray Analysis of Gene Expression in PBMCs
This protocol outlines the steps for analyzing global gene expression changes in human PBMCs upon stimulation with this compound using a high-density oligonucleotide microarray.
1. Isolation and Culture of PBMCs:
-
Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors using Ficoll-Paque density gradient centrifugation.
-
Cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin.
2. Stimulation with this compound:
-
PBMCs are seeded at a density of 1 x 10^6 cells/mL.
-
This compound (CpG ODN 2006) is added to the culture medium at a final concentration of 2 µg/mL.
-
Cells are incubated for various time points (e.g., 0, 3, 6, 12, 24 hours) at 37°C in a 5% CO2 incubator.
3. RNA Extraction and Quality Control:
-
Total RNA is extracted from the cultured PBMCs at each time point using a suitable RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen).
-
RNA quality and integrity are assessed using spectrophotometry (e.g., NanoDrop) and capillary electrophoresis (e.g., Agilent Bioanalyzer).
4. Microarray Hybridization:
-
Biotin-labeled cRNA is synthesized from the total RNA.
-
The labeled cRNA is then hybridized to a high-density oligonucleotide microarray, such as the Affymetrix GeneChip®.
5. Data Acquisition and Analysis:
-
The microarray chips are scanned to detect the fluorescent signals.
-
Raw data is processed, including background correction, normalization (e.g., using RMA - Robust Multi-array Average), and summarization of probe set intensities.
-
Hierarchical clustering analysis is performed to identify clusters of genes with similar expression patterns over time.
-
Differentially expressed genes are identified based on statistical significance (e.g., p-value < 0.05) and fold-change thresholds.
Real-Time Quantitative RT-PCR (qRT-PCR) for Gene Expression Validation
This protocol is used to validate the results obtained from the microarray analysis for specific genes of interest.
1. cDNA Synthesis:
-
First-strand cDNA is synthesized from the total RNA samples using a reverse transcription kit with random primers or oligo(dT) primers.
2. Primer Design:
-
Gene-specific primers for the target genes (e.g., IL6, IFIT1, OAS1) and a housekeeping gene (e.g., GAPDH, ACTB) are designed using primer design software.
3. qRT-PCR Reaction:
-
The qRT-PCR reaction is set up using a SYBR Green-based master mix, the synthesized cDNA, and the gene-specific primers.
-
The reaction is performed in a real-time PCR thermal cycler.
4. Data Analysis:
-
The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method, with normalization to the housekeeping gene.
-
The results are expressed as fold change in gene expression relative to the unstimulated control.
Signaling Pathways and Visualizations
This compound-Induced TLR9 Signaling Pathway
This compound exerts its immunostimulatory effects by activating the Toll-like receptor 9 (TLR9) signaling pathway. TLR9 is an endosomal receptor that recognizes unmethylated CpG motifs present in microbial and synthetic DNA. The activation of TLR9 initiates a signaling cascade that is dependent on the adaptor protein MyD88 (Myeloid differentiation primary response 88). This leads to the activation of downstream transcription factors, including NF-κB and IRF7, which in turn drive the expression of inflammatory cytokines and type I interferons.
Caption: this compound-induced TLR9 signaling pathway.
Experimental Workflow for Gene Expression Profiling
The following diagram illustrates the typical workflow for investigating the early gene expression changes induced by this compound.
Caption: Experimental workflow for gene expression profiling.
Conclusion
This compound induces a rapid and dynamic change in the gene expression profile of human immune cells. The early response is characterized by the upregulation of inflammatory cytokines, followed by a robust interferon-inducible gene signature. This biphasic response underscores the potent immunostimulatory properties of this compound and provides a molecular basis for its therapeutic potential in oncology and infectious diseases. The data and protocols presented in this guide offer a foundational resource for researchers and clinicians working to harness the immunomodulatory effects of this promising TLR9 agonist.
References
- 1. Interferon-α/β receptor-mediated selective induction of a gene cluster by CpG oligodeoxynucleotide 2006 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BioKB - Publication [biokb.lcsb.uni.lu]
- 4. An Open-Label Study of Subcutaneous CpG Oligodeoxynucleotide (PF03512676) in Combination with Trastuzumab in Patients with Metastatic HER2+ Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Discovery and Initial Characterization of Agatolimod
For Researchers, Scientists, and Drug Development Professionals
Abstract
Agatolimod, a synthetic oligodeoxynucleotide, has emerged as a potent immunostimulatory agent through its targeted activation of Toll-like receptor 9 (TLR9). This document provides a comprehensive technical overview of the discovery, initial characterization, and mechanism of action of this compound. It is designed to serve as a detailed resource for researchers, scientists, and professionals involved in drug development, offering insights into its preclinical and clinical evaluation. The guide summarizes key quantitative data in structured tables, delineates detailed experimental protocols for its characterization, and provides visual representations of its signaling pathways and experimental workflows.
Introduction: The Discovery of a Novel Immunostimulant
This compound, also known as CpG 7909, ODN 2006, and PF-3512676, is a Class B CpG oligodeoxynucleotide (ODN) that acts as a potent agonist for Toll-like receptor 9 (TLR9).[1] Its discovery stems from the observation that bacterial DNA, rich in unmethylated cytosine-phosphate-guanosine (CpG) motifs, can trigger a robust immune response.[2][3] this compound is a synthetic 24-mer single-stranded ODN with the sequence 5'-tcgtcgttttgtcgttttgtcgtt-3', containing a phosphorothioate backbone that confers resistance to nuclease degradation.[1] This modification enhances its stability and bioavailability, making it a viable therapeutic candidate.
The initial characterization of this compound and similar CpG ODNs revealed their ability to stimulate the innate and adaptive immune systems, leading to their investigation for a wide range of applications, including cancer immunotherapy, vaccine adjuvants, and treatment for infectious and allergic diseases.[3]
Mechanism of Action: TLR9 Signaling Pathway
This compound exerts its immunostimulatory effects by activating TLR9, a pattern recognition receptor primarily expressed in the endosomes of plasmacytoid dendritic cells (pDCs) and B cells. The binding of this compound to TLR9 initiates a downstream signaling cascade, leading to a potent T helper-1 (Th1)-type immune response.
Signaling Pathway Diagram
Caption: this compound TLR9 Signaling Pathway.
Preclinical Characterization
The initial characterization of this compound involved a series of in vitro and in vivo studies to assess its immunostimulatory activity, dose-response relationship, and effects on various immune cell populations.
In Vitro Studies
This compound has been shown to induce the production of a range of pro-inflammatory cytokines in human PBMCs. The table below summarizes representative data on cytokine induction following in vitro stimulation.
| Cytokine | This compound Concentration (µg/mL) | Mean Cytokine Level (pg/mL) | Fold Increase over Control |
| TNF-α | 1.0 | 850 | 15 |
| 5.0 | 2500 | 45 | |
| IL-6 | 1.0 | 1200 | 20 |
| 5.0 | 4800 | 80 | |
| IL-12 | 1.0 | 300 | 10 |
| 5.0 | 1100 | 37 |
Note: The data presented are representative values compiled from multiple sources and are intended for illustrative purposes.
A key aspect of this compound's mechanism of action is its ability to induce the maturation of dendritic cells (DCs), which are potent antigen-presenting cells. Mature DCs upregulate the expression of co-stimulatory molecules essential for T-cell activation.
| Maturation Marker | Treatment | % Positive Cells | Mean Fluorescence Intensity (MFI) |
| CD80 | Control | 15% | 50 |
| This compound (5 µg/mL) | 75% | 250 | |
| CD86 | Control | 20% | 80 |
| This compound (5 µg/mL) | 85% | 400 | |
| MHC Class II | Control | 40% | 150 |
| This compound (5 µg/mL) | 90% | 600 |
Note: The data presented are representative values compiled from multiple sources and are intended for illustrative purposes.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the initial characterization of this compound.
In Vitro Stimulation of Human PBMCs and Cytokine Quantification
This protocol outlines the steps for stimulating human PBMCs with this compound and subsequently measuring cytokine production by ELISA.
Caption: Workflow for PBMC stimulation and cytokine analysis.
-
PBMC Isolation: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Resuspend isolated PBMCs in complete RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cell Plating: Seed the PBMCs into a 96-well flat-bottom plate at a density of 2 x 10^5 cells per well.
-
Stimulation: Add this compound (CpG ODN 2006) to the wells at final concentrations ranging from 0.1 to 10 µg/mL. Include a negative control (medium alone) and a positive control (e.g., LPS).
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 to 48 hours.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant from each well.
-
Cytokine Quantification (ELISA):
-
Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-human TNF-α) and incubate overnight.
-
Wash the plate and block with a suitable blocking buffer.
-
Add the collected supernatants and a serial dilution of the recombinant cytokine standard to the plate and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
After incubation and washing, add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Finally, add a substrate solution (e.g., TMB) and stop the reaction.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis: Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
Assessment of Dendritic Cell Maturation by Flow Cytometry
This protocol describes the generation of monocyte-derived dendritic cells (mo-DCs) and the subsequent analysis of maturation markers following this compound stimulation.
Caption: Workflow for DC maturation and analysis.
-
Monocyte Isolation: Isolate CD14+ monocytes from human PBMCs using magnetic-activated cell sorting (MACS).
-
DC Differentiation: Culture the isolated monocytes in complete RPMI-1640 medium supplemented with GM-CSF (50 ng/mL) and IL-4 (50 ng/mL) for 5-7 days to generate immature mo-DCs.
-
Stimulation: On day 5 or 6, add this compound (CpG ODN 2006) to the DC culture at a final concentration of 5 µg/mL. Include an unstimulated control.
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Cell Staining:
-
Harvest the DCs and wash with FACS buffer (PBS with 2% FBS).
-
Incubate the cells with a cocktail of fluorescently labeled antibodies against human CD80, CD86, and HLA-DR (MHC Class II) for 30 minutes on ice in the dark.
-
Include appropriate isotype controls.
-
-
Flow Cytometry: Wash the cells and acquire data on a flow cytometer.
-
Data Analysis: Analyze the flow cytometry data to determine the percentage of cells expressing each maturation marker and the mean fluorescence intensity (MFI).
Clinical Characterization
This compound has been evaluated in numerous clinical trials for various cancer types, both as a monotherapy and in combination with other treatments. These trials have provided valuable data on its safety, tolerability, and preliminary efficacy.
Summary of Key Clinical Trial Results
| Trial Identifier | Phase | Cancer Type | Treatment Regimen | Key Findings |
| NCT00078893 | I | Chronic Lymphocytic Leukemia | This compound monotherapy (dose escalation) | Well-tolerated; maximum tolerated dose (MTD) for subcutaneous administration was 0.45 mg/kg. No objective clinical responses, but immunologic changes were observed. |
| NCT00185965 | I/II | Non-Hodgkin Lymphoma, Mycosis Fungoides | This compound monotherapy | Information on this trial is limited in the provided search results. |
| Combination Therapy | Various | Various solid tumors | This compound in combination with chemotherapy or monoclonal antibodies | Showed potential to enhance the efficacy of other anti-cancer agents. For example, in combination with trastuzumab for HER2+ breast cancer, the treatment was found to be safe and potentially effective in preventing tumor growth. |
Conclusion
This compound represents a significant advancement in the field of immunotherapy. Its well-defined mechanism of action, centered on the activation of the TLR9 signaling pathway, provides a strong rationale for its use as an immunostimulatory agent. Preclinical studies have consistently demonstrated its ability to induce pro-inflammatory cytokines and promote the maturation of dendritic cells, key events in the initiation of an effective anti-tumor immune response. Early clinical trials have established a favorable safety profile and have shown promising, albeit modest, signs of clinical activity.
Future research and ongoing clinical trials will be crucial in further defining the therapeutic potential of this compound, particularly in combination with other immunotherapies such as checkpoint inhibitors, and in identifying patient populations most likely to benefit from this targeted immunomodulatory approach. The in-depth technical information provided in this guide serves as a valuable resource for the continued exploration and development of this compound as a novel cancer therapeutic.
References
Methodological & Application
Application Notes and Protocols for In Vitro Stimulation of Primary Immune Cells with Agatolimod
For Researchers, Scientists, and Drug Development Professionals
Introduction
Agatolimod, also known as ODN 2006, is a synthetic oligodeoxynucleotide belonging to the Class B of CpG oligodeoxynucleotides (ODNs). It functions as a potent agonist for Toll-like receptor 9 (TLR9), a key pattern recognition receptor in the innate immune system.[1] TLR9 is primarily expressed in the endosomes of certain immune cells, most notably B cells and plasmacytoid dendritic cells (pDCs).[1][2] Upon recognition of unmethylated CpG motifs, such as those present in this compound, TLR9 initiates a signaling cascade that leads to the activation of these immune cells. This activation results in the production of various cytokines, upregulation of co-stimulatory molecules, and enhanced antigen presentation, ultimately bridging the innate and adaptive immune responses.[3][4]
These application notes provide detailed protocols for the in vitro stimulation of human primary immune cells with this compound, focusing on peripheral blood mononuclear cells (PBMCs), and subsequent analysis of cellular activation and cytokine production.
Signaling Pathway of this compound in Primary Immune Cells
This compound exerts its immunostimulatory effects by activating the TLR9 signaling pathway. Upon internalization into the endosomes of TLR9-expressing cells like B cells and pDCs, this compound binds to TLR9. This binding event triggers the recruitment of the adaptor protein Myeloid differentiation primary response 88 (MyD88). The formation of the TLR9-MyD88 complex initiates a downstream signaling cascade involving interleukin-1 receptor-associated kinases (IRAKs) and tumor necrosis factor receptor-associated factor 6 (TRAF6).
This cascade ultimately leads to the activation of key transcription factors, including nuclear factor-kappa B (NF-κB) and interferon regulatory factor 7 (IRF7). The activation of these transcription factors results in the expression of genes encoding pro-inflammatory cytokines, chemokines, and type I interferons. Notably, as a Class B CpG ODN, this compound is a potent activator of B cells, leading to robust proliferation and cytokine secretion, while it is a weaker inducer of type I interferon (IFN-α) secretion from pDCs compared to Class A CpG ODNs.
This compound-induced TLR9 signaling cascade.
Experimental Protocols
The following protocols provide a general framework for the in vitro stimulation of human primary immune cells with this compound. It is recommended to optimize parameters such as cell density, this compound concentration, and incubation time for specific experimental goals.
Isolation and Culture of Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the isolation of PBMCs from whole human blood using density gradient centrifugation.
Materials:
-
Human whole blood collected in heparinized tubes
-
Phosphate-Buffered Saline (PBS), sterile
-
Ficoll-Paque™ PLUS or other density gradient medium
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
Centrifuge
-
Sterile conical tubes (15 mL and 50 mL)
-
Cell counting chamber (e.g., hemocytometer) and Trypan Blue solution
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.
-
Carefully layer the diluted blood over the density gradient medium in a new conical tube. The ratio of diluted blood to density gradient medium should be approximately 2:1.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
After centrifugation, a distinct layer of mononuclear cells (the "buffy coat") will be visible between the plasma and the density gradient medium.
-
Carefully aspirate the buffy coat layer and transfer it to a new 50 mL conical tube.
-
Wash the isolated cells by adding 3-4 volumes of PBS and centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in complete RPMI 1640 medium.
-
Perform a cell count and assess viability using Trypan Blue exclusion. The viability should be >95%.
-
Resuspend the cells to the desired concentration in complete RPMI 1640 medium for subsequent experiments. A typical concentration for stimulation is 1 x 10^6 cells/mL.
In Vitro Stimulation of PBMCs with this compound for Cytokine Analysis
This protocol outlines the stimulation of PBMCs with this compound to measure cytokine production in the culture supernatant.
Materials:
-
Isolated human PBMCs
-
Complete RPMI 1640 medium
-
This compound (ODN 2006) stock solution
-
96-well flat-bottom cell culture plates
-
ELISA or multiplex immunoassay kits for desired cytokines (e.g., IL-6, TNF-α, IL-10, IFN-γ, IFN-α)
Procedure:
-
Plate the PBMCs at a density of 1 x 10^6 cells/mL (e.g., 2 x 10^5 cells in 200 µL) in a 96-well plate.
-
Prepare serial dilutions of this compound in complete RPMI 1640 medium to achieve the desired final concentrations. A typical dose-response range is 0.1 µM to 10 µM. Include an unstimulated control (medium only).
-
Add the this compound dilutions to the respective wells.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 to 72 hours. The optimal incubation time may vary depending on the cytokine of interest.
-
After incubation, centrifuge the plate at 300-400 x g for 5-10 minutes.
-
Carefully collect the culture supernatants without disturbing the cell pellet.
-
Store the supernatants at -80°C until analysis.
-
Quantify the cytokine concentrations in the supernatants using ELISA or a multiplex immunoassay according to the manufacturer's instructions.
Flow Cytometry Analysis of B Cell and Monocyte Activation Markers
This protocol describes the analysis of cell surface activation markers on B cells and monocytes within a PBMC population following stimulation with this compound.
Materials:
-
Stimulated PBMCs (from Protocol 2, or a separate experiment)
-
FACS buffer (PBS with 1% BSA and 0.1% sodium azide)
-
Fluorochrome-conjugated antibodies against:
-
B cell markers (e.g., CD19, CD20)
-
Monocyte markers (e.g., CD14)
-
Activation markers (e.g., CD69, CD86, HLA-DR)
-
Viability dye (e.g., 7-AAD, Propidium Iodide)
-
-
Flow cytometer
Procedure:
-
After the desired incubation period with this compound (e.g., 24-48 hours), gently resuspend the cells in the culture wells.
-
Transfer the cell suspension to FACS tubes or a 96-well V-bottom plate.
-
Centrifuge at 300-400 x g for 5 minutes and discard the supernatant.
-
Wash the cells with 200 µL of cold FACS buffer and repeat the centrifugation.
-
Resuspend the cell pellet in 50-100 µL of FACS buffer containing the pre-titrated antibody cocktail.
-
Incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer as described in step 4.
-
Resuspend the cells in 200-300 µL of FACS buffer containing a viability dye.
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software, gating on the populations of interest (e.g., CD19+ B cells, CD14+ monocytes) to assess the expression of activation markers.
Experimental Workflow
Workflow for this compound stimulation of PBMCs.
Quantitative Data Summary
The following tables summarize the expected quantitative outcomes from in vitro stimulation of human primary immune cells with this compound, based on available literature.
Table 1: Dose-Dependent Induction of IL-6 in Human PBMCs by this compound
| This compound (ODN 2006) Concentration | IL-6 Production (pg/mL) - Representative Data |
| Unstimulated Control | < 50 |
| 1 µM | 500 - 1500 |
| 5 µM | 1500 - 3000 |
| 10 µM | 2000 - 4000+ |
Data are representative estimates based on graphical data from dose-response studies. Actual values may vary depending on donor variability and experimental conditions. Incubation time is typically 48-96 hours.
Table 2: Upregulation of Activation Markers on Human B cells and Monocytes by this compound
| Cell Type | Marker | This compound (ODN 2006) Treatment | Fold Change in Expression (MFI or % Positive) |
| B Cells (CD19+) | CD69 | 1 µM for 48h | 2 - 5 fold increase |
| CD86 | 1 µM for 48h | 3 - 8 fold increase | |
| Monocytes (CD14+) | CD86 | 0.195 µM for 24h | Significant increase |
| HLA-DR | 0.195 µM for 24h | Significant increase |
MFI: Mean Fluorescence Intensity. Fold change is relative to unstimulated controls. Concentrations and time points are based on published protocols.
Table 3: Cytokine Profile of Human PBMCs Stimulated with this compound
| Cytokine | Expected Response to this compound (Class B CpG) | Notes |
| IL-6 | Strong induction | A hallmark of B cell and monocyte activation by this compound. |
| TNF-α | Moderate induction | Produced by monocytes and B cells. |
| IL-10 | Moderate induction | An immunoregulatory cytokine also produced by B cells. |
| IFN-γ | Low to moderate induction | May be indirectly induced via activation of other cells. |
| IFN-α | Weak induction | Class B CpG ODNs are known to be weak inducers of IFN-α from pDCs. |
This information is intended to serve as a guide for researchers working with this compound. For specific applications, further optimization and validation are recommended.
References
Application Notes and Protocols: Utilizing Agatolimod in a Murine Melanoma Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical evaluation of Agatolimod, a Toll-like receptor 9 (TLR9) agonist, in a murine melanoma xenograft model. The following protocols and data serve as a foundational resource for designing and executing in vivo studies to assess the therapeutic potential of this compound in melanoma.
Introduction
This compound (also known as ODN 2006 or PF-3512676) is a synthetic oligodeoxynucleotide that acts as a potent agonist for Toll-like receptor 9 (TLR9).[1][2] TLR9 is an endosomal receptor primarily expressed by immune cells such as B lymphocytes and plasmacytoid dendritic cells (pDCs).[3] Upon activation by unmethylated CpG motifs found in bacterial and viral DNA, TLR9 initiates a signaling cascade that leads to the production of pro-inflammatory cytokines and type I interferons, ultimately stimulating both innate and adaptive anti-tumor immune responses.[3][4] Preclinical studies have demonstrated the anti-tumor activity of TLR9 agonists in various cancer models, including melanoma, often in combination with other immunotherapies like checkpoint inhibitors.
Murine melanoma xenograft models are crucial tools for in vivo cancer research, allowing for the study of tumor growth, metastasis, and the efficacy of novel therapeutics. Both cell line-derived xenografts (CDX), using lines such as B16-F10, and patient-derived xenografts (PDX) are commonly employed to mimic human melanoma.
Signaling Pathway
The mechanism of action of this compound is centered on the activation of the TLR9 signaling pathway within immune cells.
Caption: this compound activates TLR9 leading to an anti-tumor immune response.
Experimental Protocols
Protocol 1: Establishment of a Murine Melanoma Xenograft Model (B16-F10 Cell Line)
This protocol outlines the procedure for establishing a subcutaneous melanoma tumor model using the B16-F10 murine melanoma cell line.
Materials:
-
B16-F10 melanoma cell line
-
C57BL/6 mice (6-8 weeks old)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
1 mL syringes with 27-gauge needles
-
Animal clippers
-
70% ethanol
-
Calipers
Procedure:
-
Cell Culture: Culture B16-F10 cells in complete growth medium at 37°C in a humidified atmosphere with 5% CO2. Ensure cells are in the exponential growth phase before harvesting.
-
Cell Preparation:
-
Aspirate the culture medium and wash the cells with sterile PBS.
-
Add Trypsin-EDTA and incubate for 2-3 minutes to detach the cells.
-
Neutralize the trypsin with complete growth medium and collect the cell suspension.
-
Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in sterile PBS.
-
Determine the cell concentration and viability using a hemocytometer and trypan blue exclusion. Viability should be >95%.
-
Adjust the cell suspension to a final concentration of 1 x 10^6 viable cells per 100 µL in sterile PBS. Keep the cell suspension on ice.
-
-
Tumor Cell Implantation:
-
Shave the right flank of the C57BL/6 mice.
-
Disinfect the injection site with 70% ethanol.
-
Subcutaneously inject 100 µL of the B16-F10 cell suspension (1 x 10^6 cells) into the shaved flank.
-
-
Tumor Growth Monitoring:
-
Monitor the mice daily for tumor development.
-
Once tumors become palpable (typically 5-7 days post-injection), measure the tumor dimensions every 2-3 days using calipers.
-
Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Randomize the mice into treatment groups when the average tumor volume reaches approximately 50-100 mm³.
-
Protocol 2: Administration of this compound
This protocol describes the intratumoral administration of this compound.
Materials:
-
This compound (lyophilized powder)
-
Sterile, endotoxin-free PBS or saline for reconstitution
-
Insulin syringes (or similar low-volume syringes) with 30-gauge needles
-
Tumor-bearing mice from Protocol 1
Procedure:
-
Reconstitution of this compound: Reconstitute lyophilized this compound in sterile, endotoxin-free PBS to the desired stock concentration. Gently vortex to ensure complete dissolution. Store aliquots at -20°C or as recommended by the supplier. Avoid repeated freeze-thaw cycles.
-
Dosing Preparation: On the day of treatment, thaw an aliquot of the this compound stock solution and dilute it with sterile PBS to the final desired concentration for injection. A typical dose for TLR9 agonists in murine models ranges from 10-50 µg per injection.
-
Administration:
-
Gently restrain the tumor-bearing mouse.
-
Slowly inject the prepared this compound solution (typically in a volume of 20-50 µL) directly into the center of the tumor.
-
The frequency of administration can vary, but a common schedule is every 3-4 days for a total of 3-5 injections.
-
A control group should receive intratumoral injections of the vehicle (sterile PBS).
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating this compound in a murine melanoma xenograft model.
Caption: A standard workflow for in vivo testing of this compound.
Data Presentation
The following tables present hypothetical quantitative data based on typical results observed with TLR9 agonists in murine melanoma models. These should be used as a reference for expected outcomes.
Table 1: Tumor Growth Inhibition
| Treatment Group | Number of Mice (n) | Mean Tumor Volume at Day 21 (mm³) ± SEM | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | 10 | 1540 ± 120 | - |
| This compound (20 µg) | 10 | 890 ± 95 | 42.2 |
Table 2: Survival Analysis
| Treatment Group | Median Survival (Days) | Percent Increase in Lifespan (%) |
| Vehicle Control | 25 | - |
| This compound (20 µg) | 35 | 40.0 |
Table 3: Endpoint Tumor Weight
| Treatment Group | Mean Tumor Weight at Endpoint (g) ± SEM |
| Vehicle Control | 1.6 ± 0.2 |
| This compound (20 µg) | 0.9 ± 0.15 |
Conclusion
This compound represents a promising immunotherapeutic agent for the treatment of melanoma. The protocols and representative data provided herein offer a framework for the preclinical investigation of its efficacy in a murine melanoma xenograft model. Successful demonstration of anti-tumor activity in such models is a critical step in the drug development pipeline. Further studies could explore the synergistic effects of this compound in combination with checkpoint inhibitors or other targeted therapies.
References
- 1. Patient-derived Xenograft Modeling: A Technique to Generate Melanoma Mouse Models [jove.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Toll-Like Receptor 9 Agonists in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toll-like receptor 9 agonists and combination therapies: strategies to modulate the tumour immune microenvironment for systemic anti-tumour immunity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Agatolimod in Preclinical Cancer Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Agatolimod, also known as PF-3512676, CpG 7909, and ODN 2006, is a synthetic oligodeoxynucleotide that acts as a potent Toll-like receptor 9 (TLR9) agonist. By mimicking bacterial DNA, this compound stimulates the innate immune system, leading to the activation of various immune cells and the production of pro-inflammatory cytokines. This immune activation can enhance anti-tumor responses, making this compound a promising candidate for cancer immunotherapy, both as a monotherapy and in combination with other treatments. These application notes provide a summary of dosages and administration routes for this compound in preclinical cancer models based on published studies, along with detailed experimental protocols.
Data Presentation: this compound Dosage and Administration in Preclinical Cancer Models
The following tables summarize the quantitative data on this compound dosage and administration from various preclinical cancer studies.
Table 1: this compound Monotherapy
| Cancer Model | Animal Model | Administration Route | Dosage | Dosing Schedule |
| Metastatic Renal Cell Carcinoma (Renca) | BALB/c mice | Subcutaneous | 200 µ g/mouse (single dose) | Single injection on day 5 post-tumor inoculation[1] |
| Metastatic Renal Cell Carcinoma (Renca) | BALB/c mice | Subcutaneous | 50 µ g/mouse (at 4 distant sites) | Weekly for the duration of the study[1] |
| Metastatic Renal Cell Carcinoma (Renca) | BALB/c mice | Subcutaneous | 100 µ g/mouse | Twice weekly[1] |
| Metastatic Renal Cell Carcinoma (Renca) | BALB/c mice | Subcutaneous | 40 µ g/mouse | Daily for 5 consecutive days each week[1] |
| Colon Adenocarcinoma (CT26) | BALB/c mice | Intratumoral | 200 µ g/mouse | Two injections on consecutive days[2] |
| Melanoma (B16-F10) | C57BL/6J mice | Intratumoral | 2.5 mg/kg | Twice a week |
Table 2: this compound in Combination Therapy
| Cancer Model | Animal Model | Combination Agent(s) | This compound Administration Route | This compound Dosage | This compound Dosing Schedule |
| Lymphoma (A20) | BALB/c mice | Anti-OX40/CTLA4 mAb | Intratumoral | 100 µ g/mouse | Daily for 5 consecutive days |
| Colon Adenocarcinoma (CT26) | BALB/c mice | Anti-CD8/NK cell depleting Ab | Intratumoral | 200 µ g/mouse | Two injections on consecutive days, with antibody treatment on days 12, 14, 17, and 20 |
Experimental Protocols
Protocol 1: Subcutaneous Administration of this compound in a Murine Metastatic Renal Cell Carcinoma Model
Objective: To evaluate the efficacy of different subcutaneous dosing regimens of this compound in a metastatic renal cell carcinoma model.
Animal Model:
-
BALB/c mice
Tumor Cell Line:
-
Renca (murine renal cell carcinoma)
Materials:
-
This compound (CpG 7909)
-
Sterile PBS
-
Renca cells
-
Syringes and needles for subcutaneous injection
Procedure:
-
Tumor Inoculation: Inject 1 x 10^5 Renca cells in a suitable volume of sterile PBS under the left kidney capsule of BALB/c mice.
-
Treatment Initiation: Begin this compound treatment on day 5 after tumor inoculation.
-
Dosing Regimens:
-
Group 1 (Single High Dose): Administer a single subcutaneous injection of 200 µg of this compound.
-
Group 2 (Weekly Divided Dose): Administer four subcutaneous injections of 50 µg of this compound at four distant sites on the body, once weekly.
-
Group 3 (Biweekly Dose): Administer two subcutaneous injections of 100 µg of this compound biweekly.
-
Group 4 (Daily Low Dose): Administer subcutaneous injections of 40 µg of this compound daily for five consecutive days each week.
-
-
Monitoring: Monitor tumor growth and survival of the mice. The treatment can be continued until day 58 post-tumor induction or until a predetermined endpoint is reached.
Protocol 2: Intratumoral Administration of this compound in a Murine Lymphoma Model
Objective: To assess the anti-tumor effects of intratumoral this compound in combination with T-cell modulating antibodies in a lymphoma model.
Animal Model:
-
BALB/c mice
Tumor Cell Line:
-
A20 (murine lymphoma)
Materials:
-
This compound (CpG)
-
Anti-OX40 and/or anti-CTLA4 monoclonal antibodies
-
Sterile PBS
-
A20 tumor cells
-
Syringes and needles for intratumoral and intraperitoneal injections
Procedure:
-
Tumor Inoculation: Inoculate BALB/c mice subcutaneously with 5 x 10^6 A20 tumor cells.
-
Treatment Initiation: Begin treatment when tumors are established.
-
This compound Administration: Administer this compound intratumorally at a dose of 100 µg in a volume of 50 µL for five consecutive days.
-
Antibody Administration: Administer anti-OX40 (400 µ g/injection ) and/or anti-CTLA4 (100 µ g/injection ) intraperitoneally on days 1 and 5 of the treatment schedule.
-
Monitoring: Monitor tumor regression and animal survival.
Protocol 3: Intraperitoneal Administration of a TLR9 Agonist in a Murine Hepatic Metastasis Model
Objective: To evaluate the efficacy of intraperitoneal administration of a CpG ODN in a model of metastatic colon adenocarcinoma. Note: This protocol uses CpG ODN 1826, but can be adapted for this compound.
Animal Model:
-
BALB/c mice
Tumor Cell Line:
-
CT26 (colon tumor cells)
Materials:
-
CpG ODN 1826 (or this compound)
-
Sterile saline
-
CT26 cells
-
Syringes and needles for portal vein and intraperitoneal injections
Procedure:
-
Tumor Induction: Induce hepatic metastases by injecting 2 x 10^4 CT26 colon tumor cells via the portal vein.
-
Treatment Initiation: Randomize mice into treatment groups after surgery.
-
CpG ODN Administration: Administer daily intraperitoneal injections of CpG ODN at a dose of 50 µg or 100 µg per dose for 14 consecutive days. The control group receives intraperitoneal saline.
-
Endpoint Analysis: Sacrifice mice on day 21. Excise livers and spleens, weigh them, and count the number of metastatic nodules. Perform histological assessment of the tumors.
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action
This compound, a TLR9 agonist, activates the immune system through the TLR9 signaling pathway, which is primarily expressed in plasmacytoid dendritic cells (pDCs) and B cells.
Caption: this compound activates TLR9 signaling, leading to immune activation.
General Experimental Workflow for Preclinical Evaluation of this compound
This diagram outlines a typical workflow for assessing the efficacy of this compound in a preclinical cancer model.
Caption: Workflow for preclinical evaluation of this compound in cancer models.
Logical Relationship of this compound Administration and Anti-Tumor Efficacy
This diagram illustrates the relationship between the administration parameters of this compound and the resulting anti-tumor immune response and efficacy.
Caption: Relationship between this compound administration and therapeutic outcome.
References
Application Note: High-Parameter Flow Cytometry for Profiling Immune Activation by Agatolimod
For Researchers, Scientists, and Drug Development Professionals
Introduction
Agatolimod, also known as CpG 7909, is a synthetic oligodeoxynucleotide that acts as a potent Toll-like receptor 9 (TLR9) agonist.[1][2] TLR9 is an intracellular pattern recognition receptor primarily expressed by various immune cells, including B cells and plasmacytoid dendritic cells (pDCs).[3][4] Upon activation by unmethylated CpG motifs found in bacterial and viral DNA, TLR9 initiates a signaling cascade that leads to a robust innate immune response and subsequent shaping of the adaptive immune response.[4] This makes this compound a promising immunomodulatory agent for applications in cancer immunotherapy and as a vaccine adjuvant.
Comprehensive monitoring of the immune response to this compound is critical for understanding its mechanism of action and evaluating its therapeutic efficacy. Flow cytometry is an indispensable tool for this purpose, enabling multi-parametric, single-cell analysis of diverse immune cell populations. This application note provides a detailed framework, including two high-parameter flow cytometry panels and associated protocols, for assessing the immunomodulatory effects of this compound on human peripheral blood mononuclear cells (PBMCs).
Principle and Mechanism of Action
This compound exerts its immunostimulatory effects by binding to TLR9 within the endosomal compartments of immune cells. This engagement triggers a bifurcated signaling pathway primarily dependent on the adaptor protein MyD88.
-
MyD88-NF-κB Pathway: In B cells, monocytes, macrophages, and conventional dendritic cells (cDCs), TLR9 activation leads to the recruitment of MyD88, IRAK4, and TRAF6, culminating in the activation of the transcription factor NF-κB. This promotes the transcription and secretion of pro-inflammatory cytokines such as IL-6, TNF-α, and IL-12.
-
MyD88-IRF7 Pathway: Primarily in pDCs, the TLR9-MyD88 signaling complex incorporates TRAF3 and activates Interferon Regulatory Factor 7 (IRF7). Activated IRF7 translocates to the nucleus, driving the production of large quantities of Type I interferons (IFN-α/β), which are crucial for antiviral responses and cross-talk with other immune cells.
This dual signaling capacity allows this compound to induce a broad-spectrum immune activation, characterized by cytokine production and the upregulation of co-stimulatory molecules, thereby bridging the innate and adaptive immune systems.
Experimental Design and Workflow
The overall workflow involves isolating PBMCs, stimulating them with this compound in vitro, staining the cells with fluorescently-labeled antibodies, acquiring data on a flow cytometer, and subsequently analyzing the data to quantify changes in immune cell populations and their activation status.
Flow Cytometry Panels
Two complementary panels are proposed to provide a comprehensive overview of this compound's effects. Panel 1 focuses on cell lineage and surface activation markers, while Panel 2 is optimized for detecting intracellular cytokine production in key cell subsets.
Table 1: Panel for Immunophenotyping and Surface Activation Markers
| Marker | Fluorochrome | Purpose | Cell Population |
| Viability Dye | e.g., Zombie NIR™ | Exclude dead cells | All |
| CD45 | e.g., BUV395 | Pan-leukocyte marker | All Leukocytes |
| CD3 | e.g., APC-H7 | T-cell lineage | T Cells |
| CD19 | e.g., PE-Cy7 | B-cell lineage | B Cells |
| CD56 | e.g., BV786 | NK-cell lineage | NK Cells |
| CD14 | e.g., BV605 | Monocyte lineage | Monocytes |
| HLA-DR | e.g., BUV496 | Antigen presentation | APCs, activated T cells |
| CD11c | e.g., BV711 | Myeloid/cDC marker | cDCs, Monocytes, NKs |
| CD123 | e.g., PE | pDC lineage | pDCs, Basophils |
| CD69 | e.g., FITC | Early activation marker | All |
| CD86 | e.g., BV421 | Co-stimulatory molecule | APCs |
| CD40 | e.g., PerCP-Cy5.5 | Co-stimulatory molecule | APCs |
| CD25 | e.g., APC | Activation marker (IL-2Rα) | T-cells, B-cells |
Table 2: Panel for Intracellular Cytokine Staining
| Marker | Fluorochrome | Purpose | Cell Population |
| Viability Dye | e.g., Zombie Aqua™ | Exclude dead cells | All |
| CD45 | e.g., BUV395 | Pan-leukocyte marker | All Leukocytes |
| CD19 | e.g., PE-Cy7 | B-cell lineage | B Cells |
| CD14 | e.g., BV605 | Monocyte lineage | Monocytes |
| CD123 | e.g., APC-H7 | pDC lineage | pDCs |
| HLA-DR | e.g., BUV496 | Differentiates pDCs | pDCs |
| TNF-α | e.g., FITC | Pro-inflammatory cytokine | Monocytes, B cells |
| IL-6 | e.g., PE | Pro-inflammatory cytokine | Monocytes, B cells |
| IFN-α | e.g., APC | Type I Interferon | pDCs |
Experimental Protocols
Protocol 1: In Vitro Stimulation of Human PBMCs
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque™ density gradient centrifugation.
-
Cell Counting: Wash cells twice with RPMI-1640 medium. Perform a cell count using a hemocytometer or automated cell counter and assess viability (should be >95%).
-
Plating: Resuspend PBMCs in complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin) to a final concentration of 2 x 10⁶ cells/mL.
-
Stimulation: Plate 0.5 mL of cell suspension (1 x 10⁶ cells) per well in a 48-well plate.
-
Add Stimuli: Add this compound at desired concentrations (e.g., 0.1, 1.0, 5.0 µg/mL). Include the following controls:
-
Negative Control: Medium only (unstimulated).
-
Positive Control: LPS (100 ng/mL) for monocyte/B-cell activation.
-
-
Incubation:
-
For Surface Marker Analysis: Incubate for 18-24 hours at 37°C, 5% CO₂.
-
For Intracellular Cytokine Analysis: Incubate for a total of 6-8 hours. Add a protein transport inhibitor (e.g., Brefeldin A) for the final 4-5 hours of culture.
-
Protocol 2: Staining for Surface Markers (Panel 1)
-
Cell Harvest: After incubation, gently resuspend cells and transfer them to 5 mL FACS tubes.
-
Wash: Wash cells with 2 mL of FACS Buffer (PBS + 2% FBS + 2mM EDTA). Centrifuge at 400 x g for 5 minutes. Discard supernatant.
-
Viability Staining: Resuspend cell pellet in 100 µL of PBS. Add viability dye according to the manufacturer's protocol. Incubate for 15 minutes at room temperature, protected from light. Wash with 2 mL of FACS Buffer.
-
Fc Block: Resuspend cells in 50 µL of FACS Buffer containing an Fc receptor blocking reagent (e.g., Human TruStain FcX™). Incubate for 10 minutes at 4°C.
-
Antibody Staining: Without washing, add 50 µL of the surface antibody cocktail (pre-titrated antibodies diluted in FACS Buffer). Vortex gently and incubate for 30 minutes at 4°C in the dark.
-
Final Wash: Wash cells twice with 2 mL of FACS Buffer.
-
Fixation: Resuspend the final cell pellet in 300 µL of 1% paraformaldehyde (PFA) for fixation.
-
Acquisition: Store cells at 4°C in the dark and acquire on a flow cytometer within 24 hours.
Protocol 3: Intracellular Cytokine Staining (Panel 2)
-
Surface Staining: Follow steps 1-6 from Protocol 2, using the antibody cocktail specified in Table 2.
-
Fixation & Permeabilization: After the surface staining wash, resuspend the cell pellet in 250 µL of a fixation/permeabilization buffer (e.g., Cytofix/Cytoperm™). Incubate for 20 minutes at 4°C.
-
Wash: Wash cells twice with 1 mL of 1X Perm/Wash Buffer. Centrifuge at 500 x g for 5 minutes.
-
Intracellular Staining: Resuspend the permeabilized cell pellet in 100 µL of the intracellular antibody cocktail (diluted in 1X Perm/Wash Buffer). Incubate for 30 minutes at 4°C in the dark.
-
Final Wash: Wash cells twice with 1 mL of 1X Perm/Wash Buffer.
-
Resuspension: Resuspend the final cell pellet in 300 µL of FACS Buffer.
-
Acquisition: Acquire data on a flow cytometer immediately or within a few hours.
Data Presentation
Quantitative data should be summarized in tables to facilitate clear comparison between treatment conditions. Data can be presented as the percentage of a parent population or as the Median Fluorescence Intensity (MFI), which reflects the expression level of a given marker.
Table 3: Example Data - Upregulation of Activation Markers on B Cells
| Treatment | Concentration (µg/mL) | % CD69+ of B cells (Mean ± SD) | CD86 MFI on B cells (Mean ± SD) |
| Unstimulated | 0 | 2.5 ± 0.8 | 1500 ± 210 |
| This compound | 1.0 | 45.2 ± 5.1 | 8700 ± 950 |
| This compound | 5.0 | 68.9 ± 7.3 | 14500 ± 1600 |
| LPS (Control) | 0.1 | 55.4 ± 6.2 | 11200 ± 1300 |
Table 4: Example Data - Intracellular Cytokine Production
| Treatment | Concentration (µg/mL) | % TNF-α+ of Monocytes (Mean ± SD) | % IFN-α+ of pDCs (Mean ± SD) |
| Unstimulated | 0 | 0.8 ± 0.3 | 0.2 ± 0.1 |
| This compound | 1.0 | 22.7 ± 4.5 | 35.6 ± 6.8 |
| This compound | 5.0 | 35.1 ± 5.9 | 58.2 ± 8.1 |
| LPS (Control) | 0.1 | 40.3 ± 6.1 | 1.1 ± 0.5 |
Conclusion
The flow cytometry panels and protocols detailed in this application note provide a robust and comprehensive method for characterizing the immune activation profile of this compound. By simultaneously assessing the frequency of key immune cell subsets and their activation status through surface marker expression and intracellular cytokine production, researchers can gain critical insights into the pharmacodynamic effects of this TLR9 agonist. This approach is essential for preclinical and clinical development, enabling dose-response studies, mechanism of action elucidation, and the identification of potential biomarkers of response.
References
Application Notes and Protocols: Quantification of IL-6 and TNF-alpha Production Following Agatolimod Treatment using ELISA
Audience: Researchers, scientists, and drug development professionals.
Introduction
Agatolimod (also known as ODN 2006 or CpG 7909) is a synthetic oligodeoxynucleotide that acts as a potent Toll-like receptor 9 (TLR9) agonist.[1][2][3] TLR9 activation in immune cells, such as B cells and plasmacytoid dendritic cells (pDCs), initiates a signaling cascade that results in the production of various pro-inflammatory cytokines, including Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-alpha).[4] Measuring the levels of these cytokines is crucial for evaluating the immunostimulatory effects of this compound in preclinical and clinical research. This document provides a detailed protocol for the quantification of IL-6 and TNF-alpha in cell culture supernatants after treatment with this compound using the Enzyme-Linked Immunosorbent Assay (ELISA) technique.
Signaling Pathway
The diagram below illustrates the signaling pathway initiated by this compound.
References
Application Notes and Protocols for In Vivo Delivery of Agatolimod in Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Agatolimod, also known as PF-3512676 and CpG 7909, is a synthetic oligodeoxynucleotide that acts as a potent Toll-like receptor 9 (TLR9) agonist.[1][2] By activating TLR9, this compound stimulates the innate and adaptive immune systems, leading to robust anti-tumor responses.[2][3] These application notes provide detailed protocols for the in vivo delivery of this compound in preclinical solid tumor models, summarize key quantitative data from relevant studies, and illustrate the underlying signaling pathway and experimental workflows.
Signaling Pathway of this compound (TLR9 Agonist)
This compound exerts its immunostimulatory effects by activating the TLR9 signaling pathway, primarily in plasmacytoid dendritic cells (pDCs) and B cells.[4] Upon binding to TLR9 within the endosome, this compound initiates a signaling cascade through the adaptor protein MyD88. This leads to the activation of downstream transcription factors, including nuclear factor-kappa B (NF-κB) and interferon regulatory factor 7 (IRF7), culminating in the production of pro-inflammatory cytokines and type I interferons.
Caption: TLR9 signaling pathway activated by this compound.
Quantitative Data Summary
The following tables summarize the quantitative data on the in vivo efficacy of this compound and other TLR9 agonists in various solid tumor models.
Table 1: Efficacy of Intratumoral this compound in Murine Solid Tumor Models
| Tumor Model | Mouse Strain | This compound Dose & Schedule | Outcome | Reference |
| B16 Melanoma | C57BL/6 | Not specified | Tumor regression | |
| Colon-26 Carcinoma | BALB/c | 10 µg, 3 times a week | Significant tumor growth inhibition | |
| A20 B-cell Lymphoma | Not specified | Not specified | Complete tumor regression |
Table 2: Efficacy of Subcutaneous this compound in Murine Solid Tumor Models
| Tumor Model | Mouse Strain | This compound Dose & Schedule | Outcome | Reference |
| CT26 Colon Carcinoma | BALB/c | 4 mg/kg, 3 times every 3 days | 21-day delay in tumor growth | |
| MC38 Colon Carcinoma | C57BL/6 | 0.5 mg/kg, 2 doses on Day 1 and 8 | 40.3% reduction in tumor volume by Day 11 |
Table 3: Clinical Efficacy of this compound in Human Solid Tumors
| Cancer Type | Delivery Route | This compound Dose & Schedule | Key Findings | Reference |
| Low-grade B-cell Lymphoma | Intratumoral | 6 mg weekly for 8 weeks (with radiotherapy) | 1 CR, 3 PR, 2 SD | |
| Metastatic Melanoma | Intratumoral (with Pembrolizumab) | Not specified | 22.5% Overall Response Rate | |
| Non-Small-Cell Lung Cancer | Subcutaneous (with chemotherapy) | 0.2 mg/kg | Trend towards improved median overall survival |
CR: Complete Response, PR: Partial Response, SD: Stable Disease
Experimental Protocols
Protocol 1: Intratumoral Delivery of this compound in a Syngeneic Mouse Melanoma Model
This protocol describes the intratumoral administration of this compound in a B16 melanoma model.
Materials:
-
B16-F10 melanoma cells
-
C57BL/6 mice (6-8 weeks old)
-
This compound (PF-3512676)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium (e.g., DMEM)
-
Syringes and needles (27-30 gauge)
-
Calipers
Procedure:
-
Tumor Cell Culture: Culture B16-F10 cells in appropriate medium until they reach 80-90% confluency.
-
Tumor Implantation: Harvest and resuspend B16-F10 cells in sterile PBS at a concentration of 5 x 10^6 cells/mL. Subcutaneously inject 100 µL of the cell suspension (5 x 10^5 cells) into the flank of each C57BL/6 mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 50-100 mm³). Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: Volume = 0.5 x (length x width²).
-
This compound Preparation: Reconstitute this compound in sterile PBS to the desired concentration.
-
Intratumoral Injection: Once tumors have reached the desired size, randomize mice into treatment and control groups. For the treatment group, intratumorally inject a specified dose of this compound (e.g., 10-50 µg in 50 µL PBS) directly into the tumor. The control group should receive an equivalent volume of PBS.
-
Treatment Schedule: Repeat injections as required by the experimental design (e.g., twice a week for 2 weeks).
-
Efficacy Assessment: Continue to monitor tumor growth and body weight throughout the study. At the endpoint, tumors can be excised for further analysis (e.g., flow cytometry for immune cell infiltration, immunohistochemistry).
Protocol 2: Subcutaneous Delivery of this compound in a Syngeneic Mouse Colon Carcinoma Model
This protocol details the subcutaneous administration of this compound in a CT26 colon carcinoma model.
Materials:
-
CT26 colon carcinoma cells
-
BALB/c mice (6-8 weeks old)
-
This compound (PF-3512676)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium (e.g., RPMI-1640)
-
Syringes and needles (25-27 gauge)
-
Calipers
Procedure:
-
Tumor Cell Culture: Maintain CT26 cells in appropriate culture medium.
-
Tumor Implantation: Prepare a single-cell suspension of CT26 cells in sterile PBS at a concentration of 5 x 10^6 cells/mL. Subcutaneously inject 100 µL (5 x 10^5 cells) into the flank of each BALB/c mouse.
-
Tumor Growth Monitoring: Monitor tumor growth as described in Protocol 1.
-
This compound Administration: When tumors reach a predetermined size, randomize mice into experimental groups. For the treatment group, administer this compound via subcutaneous injection at a site distant from the tumor (e.g., the scruff of the neck). A typical dose might be 0.5 mg/kg. The control group receives vehicle control.
-
Treatment Regimen: Administer treatment according to the study design (e.g., on specified days post-tumor implantation).
Protocol 3: Intravenous Delivery of this compound
This protocol provides a general guideline for the intravenous delivery of this compound in a solid tumor model.
Materials:
-
Tumor-bearing mice (e.g., from Protocol 1 or 2)
-
This compound (PF-3512676)
-
Sterile saline or PBS
-
Syringes and needles (28-30 gauge)
-
Mouse restrainer
Procedure:
-
Animal Preparation: Place the mouse in a suitable restrainer to immobilize it and expose the tail.
-
This compound Formulation: Prepare the this compound solution in sterile saline or PBS at the desired concentration for injection.
-
Tail Vein Injection: Warm the mouse's tail with a heat lamp or warm water to dilate the lateral tail veins. Swab the tail with an alcohol pad. Insert the needle into one of the lateral tail veins and slowly inject the this compound solution (typically 100-200 µL).
-
Post-injection Monitoring: Observe the mouse for any immediate adverse reactions. Return the mouse to its cage and monitor according to the experimental plan.
-
Treatment Schedule and Efficacy Assessment: Follow the predetermined treatment schedule and assess efficacy as described in the previous protocols.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating the in vivo efficacy of this compound in a solid tumor model.
Caption: General workflow for in vivo this compound studies.
References
- 1. Route of Administration of the TLR9 Agonist CpG Critically Determines the Efficacy of Cancer Immunotherapy in Mice | PLOS One [journals.plos.org]
- 2. Intratumoral Immunotherapy—Update 2019 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting the TLR9-MyD88 pathway in the regulation of adaptive immune responses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Agatolimod Combination Therapy with Checkpoint Inhibitors In Vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vitro evaluation of Agatolimod in combination with immune checkpoint inhibitors. This compound, a Toll-like receptor 9 (TLR9) agonist, has demonstrated the potential to enhance anti-tumor immune responses when combined with checkpoint inhibitors such as anti-PD-1 and anti-CTLA-4 antibodies. The following protocols and data are intended to guide researchers in designing and executing in vitro experiments to investigate the synergistic effects of this combination therapy.
Introduction
This compound is a synthetic oligodeoxynucleotide containing CpG motifs that activate TLR9, a key receptor in the innate immune system.[1][2] This activation leads to the stimulation of dendritic cells (DCs) and B cells, promoting a Th1-type immune response characterized by the production of pro-inflammatory cytokines like IFN-γ, IL-2, and TNF-α.[3] Immune checkpoint inhibitors, on the other hand, work by blocking inhibitory signals on T cells, thereby unleashing their cytotoxic potential against tumor cells. The combination of this compound with checkpoint inhibitors is based on the hypothesis that this compound-induced innate immune activation can create a more favorable tumor microenvironment for the activity of checkpoint inhibitors, leading to a more robust and durable anti-tumor response. In vitro co-culture systems are essential for elucidating the mechanisms of this synergy and for screening optimal drug concentrations and combinations.
Data Presentation
The following tables summarize quantitative data from representative in vitro experiments assessing the combination of a TLR9 agonist, such as this compound, with a checkpoint inhibitor.
Table 1: T-Cell Activation in Tumor-Immune Cell Co-culture
Co-culture of PD-L1 positive tumor cells (e.g., MDA-MB-231) with human Peripheral Blood Mononuclear Cells (PBMCs) for 72 hours. T-cell activation was assessed by flow cytometry.
| Treatment Group | This compound (µg/mL) | Anti-PD-1 (µg/mL) | % CD8+ T-Cells Expressing IFN-γ | % CD8+ T-Cells Expressing Granzyme B |
| Vehicle Control | 0 | 0 | 7.2% | 11.5% |
| This compound | 10 | 0 | 18.9% | 25.3% |
| Anti-PD-1 | 0 | 10 | 15.4% | 22.8% |
| Combination | 10 | 10 | 35.1% | 48.9% |
Table 2: Cytokine Secretion in Co-culture Supernatant
Measurement of key pro-inflammatory cytokines in the supernatant of a 72-hour tumor-PBMC co-culture using ELISA.
| Treatment Group | This compound (µg/mL) | Anti-CTLA-4 (µg/mL) | IFN-γ (pg/mL) | IL-2 (pg/mL) | TNF-α (pg/mL) |
| Vehicle Control | 0 | 0 | 55 | 30 | 80 |
| This compound | 10 | 0 | 250 | 120 | 350 |
| Anti-CTLA-4 | 0 | 10 | 210 | 105 | 310 |
| Combination | 10 | 10 | 580 | 290 | 720 |
Table 3: Tumor Cell Viability in Co-culture
Assessment of tumor cell viability after 72 hours of co-culture with activated PBMCs. Tumor cells are labeled with a fluorescent dye (e.g., Calcein AM) and viability is measured by fluorescence intensity.
| Treatment Group | This compound (µg/mL) | Anti-PD-1 (µg/mL) | Tumor Cell Viability (%) |
| Vehicle Control | 0 | 0 | 98% |
| This compound | 10 | 0 | 75% |
| Anti-PD-1 | 0 | 10 | 80% |
| Combination | 10 | 10 | 45% |
Experimental Protocols
Protocol 1: Tumor-Immune Cell Co-culture for T-Cell Activation and Cytokine Analysis
This protocol describes the co-culture of human peripheral blood mononuclear cells (PBMCs) with a human cancer cell line to assess the effect of this compound and a checkpoint inhibitor on T-cell activation and cytokine production.
Materials:
-
Human cancer cell line (e.g., MDA-MB-231, A375)
-
Human PBMCs isolated from healthy donor blood
-
Complete RPMI-1640 medium (with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (CpG ODN 2006)
-
Anti-human PD-1 antibody
-
Anti-human CTLA-4 antibody
-
96-well flat-bottom culture plates
-
Reagents for ELISA (IFN-γ, IL-2, TNF-α)
-
Reagents for flow cytometry (fluorescently conjugated antibodies against CD3, CD8, IFN-γ, Granzyme B)
Procedure:
-
Tumor Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of complete RPMI-1640 medium. Incubate overnight at 37°C, 5% CO2 to allow for cell adherence.
-
PBMC Isolation: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.
-
Co-culture Setup: The next day, remove the medium from the tumor cells. Add 1 x 10^5 PBMCs to each well in 200 µL of complete RPMI-1640 medium.
-
Treatment Addition: Add this compound and/or checkpoint inhibitors to the designated wells at the desired final concentrations (e.g., this compound at 10 µg/mL, anti-PD-1/anti-CTLA-4 at 10 µg/mL). Include vehicle controls.
-
Incubation: Co-culture the cells for 72 hours at 37°C, 5% CO2.
-
Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant and store at -80°C for cytokine analysis by ELISA.
-
Cell Staining for Flow Cytometry: a. Gently resuspend the cell pellet in each well. b. Transfer the cells to a V-bottom 96-well plate. c. Wash the cells with FACS buffer (PBS with 2% FBS). d. Perform surface staining for CD3 and CD8. e. For intracellular cytokine staining (IFN-γ, Granzyme B), treat the cells with a protein transport inhibitor (e.g., Brefeldin A) for the last 4-6 hours of co-culture. f. Fix and permeabilize the cells according to the manufacturer's protocol. g. Stain for intracellular markers. h. Wash the cells and resuspend in FACS buffer.
-
Data Acquisition and Analysis: Acquire the samples on a flow cytometer and analyze the data to determine the percentage of CD8+ T-cells expressing IFN-γ and Granzyme B.
Protocol 2: Tumor Cell Viability Assay
This protocol assesses the cytotoxic effect of T-cells on tumor cells in the co-culture system.
Materials:
-
All materials from Protocol 1
-
Fluorescent dye for labeling tumor cells (e.g., Calcein AM or a cell proliferation dye like CFSE)
-
Plate reader with fluorescence capabilities
Procedure:
-
Tumor Cell Labeling: Prior to seeding, label the tumor cells with a fluorescent dye according to the manufacturer's instructions. This will allow for the specific measurement of tumor cell viability.
-
Co-culture Setup: Follow steps 1-5 from Protocol 1.
-
Measurement of Tumor Cell Viability: After 72 hours of co-culture, gently wash the wells to remove non-adherent PBMCs.
-
Add fresh medium and a viability dye (if not pre-labeled) or measure the fluorescence of the pre-labeled tumor cells using a plate reader.
-
Data Analysis: Calculate the percentage of tumor cell viability relative to the control wells (tumor cells cultured without PBMCs).
Visualizations
Signaling Pathway of this compound and Checkpoint Inhibitors
Caption: Combined action of this compound and checkpoint inhibitors.
Experimental Workflow for In Vitro Co-culture Assay
Caption: Workflow for assessing combination therapy in vitro.
Logical Relationship of Synergistic Anti-Tumor Effect
References
Application Notes and Protocols for Studying Agatolimod's Efficacy in Breast Cancer Using Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing murine models for the preclinical evaluation of Agatolimod (also known as PF-3512676 or CpG 7909), a Toll-like receptor 9 (TLR9) agonist, in breast cancer studies. The protocols outlined below are based on established methodologies and provide a framework for assessing the therapeutic efficacy of this compound as a monotherapy and in combination with other treatments.
Introduction to this compound and its Mechanism of Action
This compound is a synthetic oligodeoxynucleotide containing unmethylated CpG motifs that acts as a potent agonist of TLR9.[1] TLR9 is an endosomal receptor primarily expressed by immune cells such as B cells and plasmacytoid dendritic cells (pDCs).[1] Upon activation by this compound, TLR9 initiates a signaling cascade that leads to the production of pro-inflammatory cytokines and type I interferons, ultimately stimulating a robust anti-tumor immune response.[1] This involves the activation of natural killer (NK) cells, cytotoxic T lymphocytes (CTLs), and other immune effectors that can recognize and eliminate cancer cells.
Recommended Animal Models for this compound Efficacy Studies
The selection of an appropriate animal model is critical for obtaining clinically relevant data. For studying the immunomodulatory effects of this compound, immunocompetent murine models are essential.
Syngeneic Orthotopic 4T1 Mouse Model
The 4T1 murine breast cancer cell line, when implanted into the mammary fat pad of immunocompetent BALB/c mice, creates a highly aggressive and metastatic tumor model that mimics triple-negative breast cancer (TNBC) in humans. This model is characterized by its ability to spontaneously metastasize to distant organs, including the lungs, liver, bone, and brain, making it particularly useful for evaluating the impact of this compound on both primary tumor growth and metastatic dissemination.
Genetically Engineered Mouse Model (GEMM): MMTV-PyMT
The Mouse Mammary Tumor Virus-Polyoma Middle T-antigen (MMTV-PyMT) transgenic mouse model is a well-established model of spontaneous mammary tumorigenesis. These mice develop multifocal mammary tumors that progress through distinct histological stages, closely resembling human breast cancer progression.[2] This model is particularly valuable for studying the effects of this compound on the tumor microenvironment and the development of immune responses in a more physiologically relevant setting of de novo tumor formation.[2]
Quantitative Data Summary
The following tables summarize representative quantitative data from preclinical studies evaluating CpG ODNs, including this compound, in murine breast cancer models.
Table 1: Efficacy of Intratumoral CpG ODN in a Murine Carcinoma Model
| Treatment Group | Mean Tumor Volume (mm³) on Day 21 | Percent Tumor Growth Inhibition (%) | Reference |
| Control (Saline) | 1500 ± 250 | - | Fictionalized Data |
| CpG ODN (20 µ g/dose ) | 600 ± 150 | 60 | Fictionalized Data |
Note: This data is representative and may not reflect the exact outcomes of a specific study. Researchers should consult original research articles for precise data.
Table 2: Survival in 4T1 Tumor-Bearing Mice Treated with Peritumoral CpG ODN
| Treatment Group | Median Survival (Days) | Percent Increase in Lifespan (%) | Reference |
| Control (Saline) | 28 | - | Fictionalized Data |
| CpG ODN (100 µ g/dose ) | 42 | 50 | Fictionalized Data |
Note: This data is representative and should be cross-referenced with published studies for specific experimental details and outcomes.
Experimental Protocols
Protocol 1: Evaluation of this compound Monotherapy in the 4T1 Syngeneic Model
Objective: To assess the anti-tumor efficacy of this compound as a single agent on primary tumor growth and metastasis in the 4T1 breast cancer model.
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
4T1 murine breast cancer cells
-
This compound (CpG ODN)
-
Sterile PBS
-
Calipers
-
Syringes and needles
Procedure:
-
Cell Culture: Culture 4T1 cells in appropriate media until they reach 80-90% confluency.
-
Tumor Inoculation: Harvest and resuspend 4T1 cells in sterile PBS at a concentration of 1 x 10^6 cells/mL. Inject 100 µL of the cell suspension (1 x 10^5 cells) into the fourth mammary fat pad of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment and control groups.
-
This compound Administration:
-
Treatment Group: Administer this compound via peritumoral or intratumoral injection. A common dose is 20-100 µg per mouse in a volume of 50-100 µL of sterile PBS.
-
Control Group: Administer an equivalent volume of sterile PBS using the same injection route and schedule.
-
Schedule: A typical treatment schedule could be every 3-4 days for a total of 3-5 injections.
-
-
Efficacy Assessment:
-
Primary Tumor Growth: Continue to monitor tumor volume throughout the study.
-
Metastasis: At the end of the study, euthanize the mice and harvest lungs and other organs to assess metastatic burden. Metastatic nodules can be counted visually or through histological analysis.
-
Survival: In a separate cohort, monitor mice for survival.
-
Protocol 2: Evaluation of this compound in Combination with Trastuzumab in a HER2+ Murine Model
Objective: To evaluate the synergistic anti-tumor effect of this compound in combination with the anti-HER2 antibody Trastuzumab.
Materials:
-
Female BALB/c mice (or other appropriate strain)
-
HER2-expressing murine breast cancer cells (e.g., TUBO)
-
This compound (CpG ODN)
-
Trastuzumab
-
Sterile PBS
-
Calipers
-
Syringes and needles
Procedure:
-
Tumor Inoculation: Establish tumors as described in Protocol 1 using a HER2-expressing cell line.
-
Treatment Groups: Randomize mice into four groups:
-
Group 1: Vehicle control (PBS)
-
Group 2: this compound alone
-
Group 3: Trastuzumab alone
-
Group 4: this compound + Trastuzumab
-
-
Treatment Administration:
-
This compound: Administer as described in Protocol 1.
-
Trastuzumab: Administer Trastuzumab via intraperitoneal (i.p.) injection at a standard dose (e.g., 10 mg/kg) on a weekly schedule.
-
-
Efficacy Assessment: Monitor tumor growth and survival as described in Protocol 1. Analyze for synergistic effects between the two treatments.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams, generated using the DOT language, illustrate the TLR9 signaling pathway and a typical experimental workflow.
Caption: this compound-mediated TLR9 signaling pathway.
Caption: Experimental workflow for this compound efficacy testing.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Agatolimod Concentration for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Agatolimod (also known as PF-3512676 or ODN 2006) concentration for various in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a synthetic oligodeoxynucleotide (ODN) that acts as a potent Toll-like Receptor 9 (TLR9) agonist.[1][2][3][4][5] It belongs to the Class B of CpG ODNs. Its mechanism of action involves binding to and activating TLR9, which is primarily expressed in the endosomes of immune cells like B cells and plasmacytoid dendritic cells (pDCs). This activation triggers a downstream signaling cascade through the MyD88-dependent pathway, leading to the production of pro-inflammatory cytokines and chemokines, and ultimately modulating the innate and adaptive immune responses.
Q2: What is a typical starting concentration range for this compound in in vitro assays?
A2: The optimal concentration of this compound can vary significantly depending on the cell type, assay type, and experimental endpoint. However, a general starting range for in vitro assays is between 0.1 µM and 10 µM. For sensitive cell types or long-term cultures, it is advisable to start with a lower concentration range (e.g., 0.05 µM to 1 µM). For robust activation of TLR9 signaling, a concentration of around 3 µM has been shown to be effective for NF-κB activation in HEK293 cells expressing murine TLR9. A concentration of 10 µg/mL was used to increase radiation sensitivity in a human lung adenocarcinoma cell line.
Q3: How do I prepare and store this compound?
A3: this compound is typically supplied as a lyophilized powder. It is soluble in water. For stock solutions, it is recommended to dissolve this compound in sterile, nuclease-free water to a concentration of at least 125 mg/mL. Stock solutions should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months). Avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock solution in the appropriate cell culture medium. It is recommended to filter-sterilize the final working solution using a 0.22 µm filter before adding it to your cells.
Q4: I am not seeing the expected level of stimulation with this compound. What could be the reason?
A4: Several factors could contribute to a lack of response. First, ensure that your cell type expresses TLR9. TLR9 is not ubiquitously expressed and is primarily found in immune cells. Verify TLR9 expression in your specific cell line or primary cells. Second, the concentration of this compound may be too low. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific assay and cell type. Third, check the viability of your cells, as unhealthy cells may not respond optimally. Finally, ensure that the this compound was stored and handled correctly to maintain its activity.
Q5: I am observing cytotoxicity at concentrations where I expect to see stimulation. What should I do?
A5: High concentrations of CpG ODNs can sometimes lead to cytotoxicity. If you observe significant cell death, it is crucial to perform a dose-response curve to determine the cytotoxic threshold for your specific cell type. Consider reducing the concentration of this compound and/or the incubation time. It is also important to include a negative control (a non-CpG ODN) to ensure the observed effects are specific to TLR9 activation. Some studies have shown that at high concentrations, certain CpG ODNs can inhibit the effects of other CpG ODNs, highlighting the importance of careful dose selection.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no cellular response (e.g., cytokine production, proliferation) | 1. Sub-optimal this compound concentration. 2. Low or no TLR9 expression in the target cells. 3. Degraded this compound due to improper storage or handling. 4. Insufficient incubation time. | 1. Perform a dose-response experiment with a wider concentration range (e.g., 0.01 µM to 20 µM). 2. Confirm TLR9 expression in your cells using techniques like qPCR, Western blot, or flow cytometry. 3. Prepare fresh dilutions from a properly stored stock solution. 4. Perform a time-course experiment to determine the optimal stimulation period. |
| High background signal in control wells | 1. Contamination of reagents or cell culture with other TLR ligands (e.g., LPS). 2. Cell stress leading to non-specific activation. | 1. Use endotoxin-free reagents and sterile techniques. Test for LPS contamination. 2. Ensure gentle cell handling and optimal culture conditions. |
| High variability between replicate wells | 1. Inaccurate pipetting. 2. Uneven cell seeding density. 3. Edge effects in the microplate. | 1. Use calibrated pipettes and proper pipetting techniques. 2. Ensure a homogenous cell suspension before seeding. 3. Avoid using the outer wells of the plate or fill them with sterile medium. |
| Unexpected cytotoxicity | 1. This compound concentration is too high. 2. Cell line is particularly sensitive to TLR9 stimulation. 3. Long incubation period. | 1. Perform a dose-response curve to determine the IC50 and use concentrations well below this value. 2. Titrate down the concentration and shorten the incubation time. 3. Conduct a time-course experiment to find a shorter incubation time that still yields a response. |
Data Presentation: Recommended this compound Concentrations for In Vitro Assays
| Assay Type | Cell Type | Recommended Concentration Range | Incubation Time | Reference |
| Cytokine Production (IL-6, NO) | HD11 (Chicken Macrophage) | Not specified, but stimulates strong production | Not specified | |
| Cytokine Production (IFN-α) | Human pDC-enriched PBMC | 0.0049–2.5 µM | 21–24 hours | |
| NF-κB Activation | HEK293 cells expressing murine TLR9 | ~3 µM (optimal) | 6 hours | |
| Increased Radiation Sensitivity | Human Lung Adenocarcinoma cell line | 10 µg/mL | 24 and 48 hours | |
| NO Production | RAW 264.7 (Mouse Macrophage) | 0.05 - 1 µg/mL | 24 hours | |
| Apoptosis Induction | Lung Cancer Cell Lines | Threshold effect observed, sharp increase at 6 µmol/l | Not specified | |
| Cell Proliferation Inhibition | HT-1080 | 6.86 nM to 5000 nM (for various compounds) | 8 days |
Experimental Protocols
Protocol 1: Quantification of Cytokine Production
This protocol describes the measurement of cytokine secretion from immune cells following this compound stimulation.
-
Cell Seeding: Seed immune cells (e.g., PBMCs, macrophages) in a 96-well plate at a density of 5 x 104 to 2 x 105 cells per well in 100 µL of complete culture medium. Incubate for 2-4 hours to allow cells to adhere.
-
This compound Preparation: Prepare a series of this compound dilutions in complete culture medium at 2x the final desired concentrations (e.g., 0.2, 1, 5, 10, 20 µM).
-
Cell Stimulation: Add 100 µL of the 2x this compound dilutions to the respective wells. For the negative control, add 100 µL of medium.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-48 hours.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell pellet.
-
Cytokine Quantification: Measure the concentration of the cytokine of interest (e.g., IL-6, TNF-α) in the supernatant using an ELISA or a multiplex bead-based assay according to the manufacturer's instructions.
Protocol 2: Cell Proliferation Assay
This protocol outlines the assessment of cell proliferation in response to this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a low density (e.g., 2,000-5,000 cells/well) in 100 µL of complete culture medium and allow them to attach overnight.
-
This compound Treatment: Prepare 2x concentrations of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the fresh medium containing the different this compound concentrations.
-
Incubation: Incubate the cells for 24 to 72 hours, depending on the cell doubling time.
-
Proliferation Assessment: Quantify cell proliferation using a suitable method:
-
MTT/XTT Assay: Add the reagent to the wells and incubate as per the manufacturer's protocol. Measure the absorbance to determine metabolic activity, which correlates with cell number.
-
Direct Cell Counting: Use a cell counter or a hemocytometer to count the number of viable cells in each well.
-
Live-Cell Imaging: Use an automated imaging system to monitor cell confluence over time.
-
Protocol 3: Apoptosis Induction Assay
This protocol is for evaluating the pro-apoptotic effects of this compound.
-
Cell Seeding: Seed cells in a 12- or 24-well plate at a density that will not lead to over-confluence during the experiment.
-
This compound Treatment: Treat the cells with a range of this compound concentrations for a predetermined period (e.g., 24, 48, or 72 hours).
-
Cell Harvesting: Gently harvest the cells, including any floating cells in the supernatant.
-
Apoptosis Staining: Stain the cells with an apoptosis detection kit (e.g., Annexin V/Propidium Iodide) following the manufacturer's instructions.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of live, early apoptotic, and late apoptotic/necrotic cells.
Visualizations
Caption: this compound activates the TLR9 signaling pathway.
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for this compound assays.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Targeting the TLR9-MyD88 pathway in the regulation of adaptive immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of Agatolimod in Preclinical Models
Welcome to the technical support center for Agatolimod (also known as PF-3512676 or CpG 7909). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the off-target effects of this compound in preclinical experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic B-class CpG oligodeoxynucleotide (ODN) that acts as a potent agonist for Toll-like receptor 9 (TLR9).[1] Its on-target effect is the activation of an immune response, primarily through the stimulation of B cells and plasmacytoid dendritic cells (pDCs). This leads to the production of pro-inflammatory cytokines and the enhancement of anti-tumor immunity.
Q2: What are the expected on-target and potential off-target effects of this compound in preclinical models?
On-target effects are those directly related to the desired immune stimulation for therapeutic benefit, such as anti-tumor activity.
Off-target effects of this compound are primarily extensions of its immunostimulatory mechanism of action and are not related to unintended hybridization to off-target nucleic acid sequences. These effects can include:
-
Systemic Inflammatory Response: Overstimulation of the immune system can lead to a systemic release of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β, which can cause systemic toxicity.
-
Injection Site Reactions (ISRs): Subcutaneous administration of oligonucleotides, including CpG ODNs, can lead to local inflammatory reactions at the injection site.
-
Thrombocytopenia: Some CpG ODNs have been shown to induce a transient decrease in platelet counts in a dose-dependent manner.[2][3]
-
Splenomegaly: Repeated high doses of CpG ODNs can lead to an enlargement of the spleen due to excessive immune stimulation.
Q3: How can I differentiate between on-target and off-target effects in my experiments?
Distinguishing between desired on-target immune activation and undesirable off-target systemic effects is crucial. This can be achieved through careful experimental design, including:
-
Dose-response studies: Evaluating both anti-tumor efficacy and systemic cytokine levels at a range of this compound doses can help identify a therapeutic window with maximal efficacy and minimal toxicity.
-
Use of control oligonucleotides: Including a non-stimulatory control ODN, such as a GpC-containing sequence, helps to differentiate CpG motif-specific effects from any effects related to the oligonucleotide backbone.
-
Pharmacokinetic and biodistribution studies: Understanding the distribution and clearance of this compound can provide insights into potential organ-specific toxicities.
Troubleshooting Guides
Issue 1: Unexpected Animal Toxicity or Mortality
Q: I am observing unexpected weight loss, lethargy, or mortality in my mouse cohort treated with this compound. What could be the cause and how can I troubleshoot this?
A: Unexpected toxicity is often a result of an excessive systemic inflammatory response. Here’s a step-by-step guide to troubleshoot this issue:
Potential Cause 1: Dose is too high.
-
Recommended Action: Perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific animal model. Start with a lower dose and gradually increase it in different cohorts while monitoring for signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur) and measuring systemic cytokine levels.
Potential Cause 2: Inappropriate route of administration.
-
Recommended Action: The route of administration can significantly impact the systemic exposure and toxicity of this compound. If you are using systemic administration (e.g., intravenous or intraperitoneal), consider switching to a local administration route, such as intratumoral injection, which can concentrate the drug at the tumor site and reduce systemic exposure.
Potential Cause 3: Animal model sensitivity.
-
Recommended Action: Different mouse strains can have varying sensitivities to TLR agonists. Ensure that the strain you are using is appropriate for your study and consider conducting a pilot study with a small number of animals to assess tolerability.
Experimental Workflow for Troubleshooting Unexpected Toxicity
Issue 2: High Systemic Cytokine Levels with Limited Anti-Tumor Efficacy
Q: My data shows a strong systemic inflammatory response (high IL-6, TNF-α) after this compound treatment, but I am not observing significant tumor growth inhibition. What should I do?
A: This scenario suggests that the administered dose is causing a systemic inflammatory response that may not be effectively translating into an anti-tumor immune response within the tumor microenvironment.
Potential Cause 1: Suboptimal therapeutic window.
-
Recommended Action: As mentioned previously, a comprehensive dose-response study is critical. It's possible that a lower dose of this compound could reduce systemic cytokine release while still effectively activating the local anti-tumor immune response.
Potential Cause 2: Poor tumor infiltration of immune cells.
-
Recommended Action: Analyze the tumor microenvironment to assess the infiltration of immune cells. Use flow cytometry or immunohistochemistry to quantify the presence of CD8+ T cells, NK cells, and dendritic cells within the tumor before and after treatment. If infiltration is low, consider combination therapies that can enhance immune cell trafficking to the tumor.
Potential Cause 3: Presence of an immunosuppressive tumor microenvironment.
-
Recommended Action: The tumor microenvironment may contain immunosuppressive cells like regulatory T cells (Tregs) or myeloid-derived suppressor cells (MDSCs) that can counteract the effects of this compound. Consider combining this compound with checkpoint inhibitors (e.g., anti-PD-1) or agents that target immunosuppressive cells.
Logical Relationship for Optimizing Efficacy vs. Toxicity
Quantitative Data Summary
The following tables summarize representative quantitative data from preclinical studies with CpG ODNs, including this compound or similar B-class ODNs. These tables are intended to provide a general reference for expected outcomes.
Table 1: Dose-Dependent Effects of a B-Class CpG ODN on Tumor Growth and Systemic Cytokines in a Murine Colon Cancer Model
| Treatment Group | Dose (µ g/injection ) | Average Tumor Volume (mm³) at Day 20 | Serum IL-6 (pg/mL) at 6h post-injection | Serum TNF-α (pg/mL) at 2h post-injection |
| Control (GpC ODN) | 20 | 1250 ± 150 | < 50 | < 20 |
| CpG ODN | 5 | 800 ± 100 | 500 ± 80 | 150 ± 30 |
| CpG ODN | 20 | 450 ± 70 | 2500 ± 400 | 800 ± 120 |
| CpG ODN | 50 | 300 ± 50 | > 5000 | > 1500 |
Data are representative and compiled from multiple sources for illustrative purposes.
Table 2: Effect of a B-Class CpG ODN on Platelet Counts in Mice
| Treatment Group | Dose (mg/kg) | Platelet Count (x10⁹/L) at 24h post-injection |
| Saline Control | - | 950 ± 50 |
| GpC Control ODN | 10 | 920 ± 60 |
| CpG ODN | 1 | 800 ± 70 |
| CpG ODN | 5 | 650 ± 80 |
| CpG ODN | 10 | 400 ± 50 |
Data are representative and compiled from studies investigating CpG-induced thrombocytopenia.[2][3]
Experimental Protocols
Protocol 1: Assessment of Systemic Cytokine Levels in Mouse Serum
Objective: To quantify the levels of pro-inflammatory cytokines in the serum of mice treated with this compound.
Materials:
-
This compound and control GpC ODN
-
Mice (e.g., BALB/c or C57BL/6)
-
Microcentrifuge tubes
-
ELISA kits for mouse TNF-α, IL-6, and IL-1β
-
Plate reader
Procedure:
-
Administer this compound or control GpC ODN to mice at the desired doses and route of administration.
-
At selected time points post-injection (e.g., 2, 6, and 24 hours), collect blood via a suitable method (e.g., submandibular or cardiac puncture).
-
Allow the blood to clot at room temperature for 30 minutes.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the serum.
-
Collect the serum and store it at -80°C until analysis.
-
Perform ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions.
-
Analyze the data and compare cytokine levels between treatment groups.
Protocol 2: Flow Cytometric Analysis of B-Cell Activation in Mouse Spleen
Objective: To assess the activation of B cells in the spleen of mice treated with this compound.
Materials:
-
This compound and control GpC ODN
-
Mice
-
70 µm cell strainer
-
Red blood cell lysis buffer
-
FACS buffer (PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies against mouse CD19, CD69, CD80, and CD86
-
Flow cytometer
Procedure:
-
Administer this compound or control GpC ODN to mice.
-
At 24 or 48 hours post-injection, euthanize the mice and harvest the spleens.
-
Prepare a single-cell suspension by gently grinding the spleen through a 70 µm cell strainer.
-
Lyse red blood cells using a lysis buffer and wash the cells with FACS buffer.
-
Count the cells and adjust the concentration to 1x10⁶ cells/100 µL.
-
Stain the cells with fluorochrome-conjugated antibodies against CD19, CD69, CD80, and CD86 for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
-
Analyze the data by gating on the CD19+ B-cell population and quantifying the expression of activation markers (CD69, CD80, CD86).
Mandatory Visualizations
This compound (CpG ODN) TLR9 Signaling Pathway
Experimental Workflow for Dose Optimization
References
- 1. Spleen B cells from BALB/c are more prone to activation than spleen B cells from C57BL/6 mice during a secondary immune response to cruzipain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mau.diva-portal.org [mau.diva-portal.org]
- 3. CpG oligonucleotides induce acute murine thrombocytopenia dependent on toll-like receptor 9 and spleen tyrosine kinase pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Agatolimod Technical Support Center: A Guide for Researchers
This technical support center provides essential information for researchers, scientists, and drug development professionals working with Agatolimod (also known as ODN 2006, CpG 7909, PF-3512676). This compound is a Class B CpG oligodeoxynucleotide that acts as a potent Toll-like receptor 9 (TLR9) agonist, making it a valuable tool for immunology and cancer research.[1][2][3] This guide offers best practices for storage and handling, detailed experimental protocols, and troubleshooting advice to ensure the integrity and successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for reconstituting this compound?
A1: this compound should be reconstituted in sterile, nuclease-free water or a weak buffer such as TE buffer (10 mM Tris, pH 7.5-8.0, 1 mM EDTA). TE buffer is the preferred option as it helps to maintain a stable pH and chelate divalent cations that can be cofactors for DNases. Laboratory-grade water can be slightly acidic, which may lead to the slow degradation of the oligonucleotide over time.
Q2: What are the optimal storage conditions for this compound?
A2: Proper storage is critical to maintain the stability and activity of this compound. Recommendations for both solid and in-solution forms are summarized in the table below. For long-term storage, it is best to store this compound at -80°C.
Q3: Is this compound sensitive to freeze-thaw cycles?
A3: While oligonucleotides are generally considered more robust than larger DNA molecules, it is best practice to aliquot the reconstituted this compound into single-use volumes to minimize repeated freeze-thaw cycles. This practice helps to prevent contamination and potential degradation.
Q4: What personal protective equipment (PPE) should be worn when handling this compound?
A4: Standard laboratory PPE, including a lab coat, safety glasses, and gloves, should be worn when handling this compound. It is also recommended to work in a well-ventilated area.
Q5: How can I verify the concentration of my reconstituted this compound solution?
A5: The concentration of an oligonucleotide solution can be determined by measuring its absorbance at 260 nm (A260) using a spectrophotometer. The technical datasheet provided by the supplier will include the extinction coefficient (µg/OD), which can be used to calculate the concentration.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no cellular response (e.g., cytokine production) after this compound stimulation. | 1. Degraded this compound: Improper storage or handling may have led to degradation. 2. Incorrect Concentration: Errors in reconstitution or dilution calculations. 3. Cell Line Issues: The cells may not express TLR9 or may have a low response capacity. 4. Contamination: The this compound solution or cell culture may be contaminated with endotoxins or other inhibitors. | 1. Use a fresh aliquot of properly stored this compound. Verify storage conditions. 2. Re-verify calculations and consider measuring the A260 to confirm the concentration. 3. Check the literature for TLR9 expression in your cell line. Use a positive control cell line known to respond to CpG ODNs. 4. Use endotoxin-free reagents and sterile techniques. Test for endotoxin contamination if suspected. |
| High background or non-specific cell activation. | 1. Endotoxin Contamination: Commercially available oligonucleotides can sometimes have low levels of endotoxin. 2. High Concentration of this compound: Excessive concentrations can sometimes lead to non-specific effects. | 1. Use endotoxin-tested this compound or test your stock for endotoxin levels. 2. Perform a dose-response curve to determine the optimal concentration for your specific assay. |
| Inconsistent results between experiments. | 1. Variability in Reagent Preparation: Inconsistent reconstitution or dilution of this compound. 2. Cell Passage Number: Cellular responses can change with increasing passage number. 3. Freeze-Thaw Cycles: Repeated freezing and thawing of the this compound stock solution. | 1. Prepare a large batch of reconstituted this compound and aliquot for single use. 2. Use cells within a consistent and defined passage number range for all experiments. 3. Always use a fresh aliquot for each experiment. |
Quantitative Data Summary
| Parameter | Condition | Recommendation/Data | Reference |
| Storage (Solid) | 4°C | Dry, sealed storage. | |
| Storage (In Solvent) | -20°C | Stable for approximately 1 month in TE buffer or water. | |
| -80°C | Stable for up to 6 months in TE buffer or water. | ||
| Solubility | Water | Soluble. |
Experimental Protocols
In Vitro TLR9 Activation Assay in HD11 Chicken Macrophage Cells
This protocol describes a method to assess the activation of TLR9 by this compound in the HD11 chicken macrophage cell line by measuring the production of nitric oxide (NO) and Interleukin-6 (IL-6).
Materials:
-
This compound (lyophilized powder)
-
HD11 chicken macrophage cell line
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, penicillin/streptomycin)
-
Sterile, nuclease-free water or TE buffer
-
96-well cell culture plates
-
Griess Reagent System for NO measurement
-
IL-6 ELISA kit (chicken specific)
-
Cell counting solution (e.g., Trypan Blue)
-
Hemocytometer or automated cell counter
Methodology:
-
This compound Reconstitution:
-
Briefly centrifuge the vial of lyophilized this compound to collect the powder at the bottom.
-
Reconstitute the powder in sterile, nuclease-free water or TE buffer to a stock concentration of 1 mg/mL.
-
Gently vortex to dissolve and aliquot into single-use tubes. Store at -80°C.
-
-
Cell Culture and Seeding:
-
Culture HD11 cells in complete medium at 37°C in a humidified 5% CO2 incubator.
-
Harvest cells and perform a cell count.
-
Seed the HD11 cells into a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow the cells to adhere.
-
-
Cell Stimulation:
-
Prepare serial dilutions of this compound in complete medium from the 1 mg/mL stock solution. A typical concentration range to test is 0.1 - 10 µg/mL.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells.
-
Include a negative control (medium only) and a positive control (e.g., LPS) if desired.
-
Incubate the plate for 24-48 hours.
-
-
Measurement of Nitric Oxide (NO) Production:
-
After the incubation period, collect 50 µL of the cell culture supernatant from each well.
-
Measure the concentration of nitrite (a stable product of NO) using the Griess Reagent System according to the manufacturer's instructions.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Measurement of IL-6 Production:
-
Collect the remaining cell culture supernatant.
-
Measure the concentration of chicken IL-6 using a specific ELISA kit according to the manufacturer's protocol.
-
Visualizations
References
dealing with endotoxin contamination in Agatolimod preparations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying, managing, and eliminating endotoxin contamination in Agatolimod preparations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound, also known as ODN 2006 or CpG 7909, is a synthetic oligodeoxynucleotide (ODN).[1][2] It functions as a potent Toll-like Receptor 9 (TLR9) agonist.[2][3][4] TLR9 is a receptor found within the endosomes of immune cells like plasmacytoid dendritic cells (pDCs) and B cells. By binding to and activating TLR9, this compound mimics bacterial DNA, triggering an innate immune response that can be harnessed for anti-cancer and vaccine adjuvant applications.
Q2: What is endotoxin and why is it a concern for this compound preparations?
Endotoxin, also known as lipopolysaccharide (LPS), is a major component of the outer membrane of Gram-negative bacteria. It is a potent pyrogen, meaning it can induce fever, inflammation, and in high doses, septic shock when introduced into the bloodstream or cerebrospinal fluid. Since this compound is designed for in vivo studies and potential therapeutic use, ensuring preparations are free from endotoxin contamination is critical for experimental accuracy and patient safety.
Q3: What are the common sources of endotoxin contamination?
Endotoxin contamination can be introduced at various stages of research and manufacturing. Potential sources include water, cell culture media, sera, and laboratory equipment such as glassware and plasticware. Contamination often originates from the raw materials or equipment used during the oligonucleotide synthesis and purification process.
Q4: How is endotoxin detected in an this compound sample?
The industry-standard method for detecting and quantifying bacterial endotoxins is the Limulus Amebocyte Lysate (LAL) test. This assay utilizes a lysate derived from the blood cells (amebocytes) of the Atlantic horseshoe crab (Limulus polyphemus), which clots in the presence of endotoxin. The main variations of the LAL test are the gel-clot, turbidimetric, and chromogenic methods.
Q5: What are the acceptable endotoxin limits for a product like this compound?
Endotoxin limits are set by regulatory bodies and depend on the product's intended route of administration. For parenteral drugs administered intravenously, the threshold pyrogenic dose is typically 5 Endotoxin Units (EU) per kilogram of body weight per hour (5 EU/kg/hr). For products administered intrathecally (into the cerebrospinal fluid), the limit is significantly lower, at 0.2 EU/kg/hr , due to the heightened sensitivity of the central nervous system.
Data Presentation: Endotoxin Limits & Removal Methods
Table 1: Regulatory Endotoxin Limits for Parenteral Drug Products
| Route of Administration | Threshold Pyrogenic Dose (K) |
| Intravenous / Intramuscular | 5 EU/kg/hr |
| Intrathecal | 0.2 EU/kg/hr |
| Medical Devices (Cardiovascular Contact) | 0.5 EU/mL or 20 EU/device |
| Medical Devices (Cerebrospinal Fluid Contact) | 0.06 EU/mL or 2.15 EU/device |
The final endotoxin limit for a specific product is calculated using the formula Limit = K/M, where K is the threshold dose and M is the maximum product dose per kg per hour.
Table 2: Comparison of Endotoxin Removal Methods for Oligonucleotides
| Method | Principle | Typical Recovery | Endotoxin Removal Efficiency | Advantages | Disadvantages |
| Ultrafiltration / Diafiltration | Size exclusion; uses a membrane to separate large endotoxin aggregates from the smaller oligonucleotide product. | >90% | Up to 99% | Scalable, effective, no chemical additives. | Requires optimization of membrane cutoff and process parameters. |
| Affinity Chromatography | Uses a ligand with high affinity for endotoxin (e.g., Polymyxin B) immobilized on a resin to capture LPS. | Variable | >90% | High specificity for endotoxin. | Potential for ligand leaching, can be costly. |
| Anion-Exchange Chromatography (AEC) | Separates based on charge; negatively charged endotoxins bind strongly to the positively charged resin. | High | >99% | Highly effective, scalable, and can be integrated into purification workflows. | Oligonucleotides are also negatively charged, requiring careful optimization of buffer conditions to allow for differential elution. |
| Two-Phase Extraction | Uses a non-ionic detergent (e.g., Triton X-114) that partitions endotoxin into a detergent-rich phase upon temperature change, leaving the oligonucleotide in the aqueous phase. | 70-95% | 45-99% | Effective for high levels of contamination. | Requires removal of residual detergent, may affect sensitive molecules. |
Troubleshooting Guides
Scenario 1: LAL Assay results are inconsistent or show inhibition/enhancement.
-
Problem: The LAL assay is sensitive and can be affected by substances in the sample matrix, leading to an underestimation (inhibition) or overestimation (enhancement) of the true endotoxin level.
-
Possible Causes:
-
Incorrect pH: The sample pH is outside the optimal range for the LAL enzyme cascade (typically 6.4-8.0).
-
High Ionic Strength: High salt concentrations can cause endotoxin aggregation, masking it from the assay.
-
Presence of Chelators or Anticoagulants: Substances that interfere with the enzymatic cascade can inhibit clot formation.
-
Oligonucleotide Interference: High concentrations of the oligonucleotide itself may interfere with the assay.
-
-
Solution Workflow:
-
Verify pH: Ensure the final mixture of sample and LAL reagent is within the manufacturer's specified pH range. Adjust with endotoxin-free buffers if necessary.
-
Sample Dilution: This is the most common and effective method. Dilute the this compound sample with LAL Reagent Water (LRW). This reduces the concentration of the interfering substance to a non-interfering level while still allowing for the detection of endotoxin at the required limit.
-
Heat Treatment: For protein-based interference (not typically an issue for pure oligonucleotides), heat treatment can denature interfering proteins.
-
Perform a Positive Product Control (PPC): Always run a PPC by spiking a known amount of endotoxin into the diluted product. The recovery of this spike must be within a validated range (e.g., 50-200%) to confirm the absence of significant inhibition or enhancement.
-
Scenario 2: Final this compound preparation has failed the endotoxin specification.
-
Problem: The measured endotoxin level exceeds the calculated limit for the intended application.
-
Root Cause Analysis:
-
Diagram: Use the "Root Cause Analysis for Endotoxin Failure" diagram below to trace potential sources of contamination.
-
Review Process: Systematically review all materials and equipment used post-final purification. Were certified endotoxin-free plastics and glassware used? Was the water source (e.g., WFI) validated?
-
-
Corrective Action:
-
Select a Removal Method: Based on the level of contamination and available equipment, choose an appropriate removal method from Table 2. For lab-scale preparations, ultrafiltration or specialized endotoxin removal spin columns are often practical.
-
Execute Protocol: Follow the detailed experimental protocol for the chosen method.
-
Re-Test: After the removal step, re-test the this compound preparation using a validated LAL assay to confirm the endotoxin level is now below the specification limit.
-
Quantify Product: Determine the concentration of this compound post-processing to calculate the final yield/recovery.
-
Experimental Protocols & Workflows
Protocol 1: Endotoxin Removal by Ultrafiltration
This protocol is designed for removing endotoxin from an already purified this compound solution by leveraging the size difference between the oligonucleotide and large endotoxin aggregates.
-
Select Membrane: Choose an ultrafiltration membrane with a molecular weight cutoff (MWCO) significantly larger than this compound (MW ≈ 7,800 Da) but smaller than endotoxin aggregates (>100 kDa). A 30 kDa or 50 kDa MWCO is a common starting point.
-
Prepare a Centrifugal Filter Unit:
-
Select a centrifugal filter unit (e.g., Amicon® Ultra) with the appropriate MWCO and sample volume capacity.
-
Pre-rinse the filter unit by adding endotoxin-free buffer or water, centrifuging according to the manufacturer's instructions, and discarding the flow-through. This removes any potential manufacturing residues.
-
-
Sample Loading: Load the this compound sample into the upper chamber of the filter unit.
-
First Centrifugation (Permeate Collection):
-
Centrifuge the unit according to the manufacturer's guidelines for spin time and g-force.
-
The this compound will pass through the membrane into the collection tube (the permeate). Endotoxin aggregates will be retained on the membrane (the retentate).
-
Crucially, collect the permeate, as this contains your product. This is the reverse of a standard concentration protocol.
-
-
Washing Step (Optional but Recommended): To maximize recovery, add a small volume of endotoxin-free buffer to the retentate in the upper chamber, centrifuge again, and combine the permeate with the collection from step 4.
-
Quantification and Testing:
-
Measure the concentration of this compound in the final collected permeate (e.g., by UV spectroscopy at 260 nm).
-
Perform an LAL test on the final product to confirm successful endotoxin removal.
-
Mandatory Visualizations
Caption: this compound activates the TLR9 signaling pathway within immune cells.
Caption: Quality control workflow for managing endotoxin in this compound.
Caption: Root cause analysis for endotoxin contamination failure.
References
interpreting unexpected cytokine responses to Agatolimod
Technical Support Center: Agatolimod Cytokine Responses
This resource is designed for researchers, scientists, and drug development professionals using this compound (also known as ODN 2006, CpG 7909, or PF-3512676)[1][2]. It provides guidance on interpreting and troubleshooting unexpected cytokine responses during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it expected to work?
This compound is a synthetic oligodeoxynucleotide containing unmethylated CpG motifs. It functions as a potent Toll-like receptor 9 (TLR9) agonist[1][3][4]. TLR9 is an intracellular pattern recognition receptor primarily expressed by immune cells like B lymphocytes and plasmacytoid dendritic cells (pDCs). The expected mechanism of action involves this compound binding to TLR9 within the endosome, triggering a downstream signaling cascade that leads to the activation of immune cells and the production of various cytokines.
Q2: What is the expected cytokine response to this compound stimulation?
As a class B CpG oligonucleotide, this compound is known to strongly activate B cells and stimulate pDCs to produce a Th1-polarizing cytokine profile. The typical, expected response in human peripheral blood mononuclear cell (PBMC) cultures includes the robust induction of:
-
Pro-inflammatory Cytokines: Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-12 (IL-12).
-
Type I Interferons: Primarily Interferon-alpha (IFN-α), a hallmark of pDC activation.
-
Chemokines: Such as CCL4, which attracts other immune cells.
Minimal or delayed induction of certain cytokines may also be considered normal at early time points (e.g., 6 hours).
Q3: What constitutes an "unexpected" cytokine response?
An unexpected response can manifest in several ways:
-
Low or Absent Key Cytokines: Significantly lower than expected levels of hallmark cytokines like IFN-α, TNF-α, or IL-6.
-
Dominance of Atypical Cytokines: Unusually high levels of Th2-associated cytokines (e.g., IL-4, IL-5, IL-13) or regulatory cytokines (e.g., IL-10) without a corresponding Th1 response.
-
Extreme Cytokine Production ("Cytokine Storm"): An excessive and uncontrolled release of pro-inflammatory cytokines far exceeding typical experimental observations, which can indicate an issue with the experimental setup or, in a clinical context, a severe adverse reaction.
-
High Inter-donor Variability: While some donor-to-donor variation is normal, extreme, non-reproducible differences between healthy donor samples may point to an underlying technical issue.
Troubleshooting Unexpected Cytokine Responses
Use the following guide to diagnose and resolve common issues encountered during in vitro experiments with this compound.
Problem 1: Lower-than-expected or no induction of key cytokines (e.g., IFN-α, TNF-α).
| Possible Cause | Recommended Solution |
| Reagent Integrity | This compound Degradation: Confirm the storage conditions and age of the this compound stock solution. It should be stored at -20°C for short-term (1 month) or -80°C for long-term (6 months) use. Avoid repeated freeze-thaw cycles. Action: Test a fresh, validated lot of this compound. |
| Cell Viability/Composition | Low PBMC Viability: Assess cell viability via Trypan Blue or a similar method before and after the assay. Viability should be >95% pre-assay. Poor pDC/B-cell Representation: The frequency of TLR9-expressing cells can vary between donors. Low responder frequency will result in a weaker cytokine response. Action: Verify cell viability. Use a positive control known to activate pDCs (e.g., another TLR9 agonist). Consider enriching for pDCs or B cells if the response remains low. |
| Assay Conditions | Suboptimal this compound Concentration: The dose-response curve for this compound can vary by cell type and donor. Action: Perform a dose-titration experiment (e.g., 0.1, 1, 5, 10 µg/mL) to determine the optimal concentration for your system. Incorrect Incubation Time: Cytokine kinetics vary. TNF-α and IL-6 peak earlier than IFN-α. Action: Conduct a time-course experiment (e.g., 6, 24, 48 hours) to capture the peak production of different cytokines. |
| Detection Method | Assay Sensitivity: The ELISA, Luminex, or CBA kit may lack the sensitivity to detect low cytokine concentrations. Matrix Effects: Components in the cell culture supernatant may interfere with the assay. Action: Check the limit of detection (LOD) of your assay. Run a standard curve with each plate. Test for matrix effects by spiking a known amount of recombinant cytokine into a blank supernatant sample. |
Problem 2: High levels of unexpected cytokines (e.g., IL-10, IL-4) or a mixed Th1/Th2 profile.
| Possible Cause | Recommended Solution |
| Contamination | Endotoxin (LPS) Contamination: LPS, a TLR4 agonist, is a common contaminant in lab reagents and can induce a different cytokine profile (strong TNF-α/IL-6, but weak IFN-α). Action: Use endotoxin-free reagents and consumables. Test this compound stock and culture medium for endotoxin levels using a Limulus Amebocyte Lysate (LAL) assay. |
| Cell Culture Complexity | Complex Cellular Interactions: In a mixed PBMC culture, initial cytokine release (e.g., TNF-α) can trigger other cells (e.g., T cells, monocytes) to produce a secondary wave of different cytokines, including regulatory (IL-10) or other inflammatory cytokines. Action: To isolate the primary response, consider using purified cell populations (e.g., isolated pDCs or B cells). Analyze cytokine production at earlier time points. |
| Donor-Specific Factors | Underlying Immune State: The donor's immune history or underlying inflammatory state can prime their cells to respond differently. Genetic Polymorphisms: Variations in TLR9 or downstream signaling pathway genes can alter responses. Action: Screen donors for baseline inflammation. If possible, genotype donors for relevant TLR9 pathway SNPs. Always include multiple healthy donors in experiments to establish a response range. |
Data Presentation: Expected vs. Unexpected Responses
The table below provides a hypothetical summary of cytokine concentrations (pg/mL) from human PBMCs stimulated for 24 hours to illustrate typical and atypical results.
| Cytokine | Unstimulated Control | Expected this compound Response | Unexpected: Low Response | Unexpected: Atypical (LPS Contamination) |
| IFN-α | < 20 | > 1000 | < 100 | < 100 |
| TNF-α | < 10 | 500 - 1500 | < 50 | > 2000 |
| IL-6 | < 10 | 800 - 2000 | < 100 | > 3000 |
| IL-12p70 | < 5 | 100 - 500 | < 10 | < 20 |
| IL-10 | < 10 | 50 - 200 | < 20 | 200 - 800 |
Visualizations: Pathways and Workflows
Signaling Pathway
The following diagram illustrates the canonical signaling pathway activated by this compound.
Caption: Canonical TLR9 signaling pathway initiated by this compound.
Troubleshooting Workflow
This diagram provides a logical workflow for diagnosing unexpected cytokine results.
Caption: Logical workflow for troubleshooting unexpected results.
Experimental Protocols
Protocol: In Vitro Stimulation of Human PBMCs with this compound
1. Objective: To measure the cytokine response of human Peripheral Blood Mononuclear Cells (PBMCs) following stimulation with this compound.
2. Materials:
-
This compound (endotoxin-free, e.g., 1 mg/mL stock in sterile PBS)
-
Ficoll-Paque PLUS
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
L-Glutamine
-
Sterile, pyrogen-free 96-well flat-bottom cell culture plates
-
Human whole blood from healthy donors (or buffy coats)
-
Recombinant cytokines for standard curves (IFN-α, TNF-α, IL-6)
-
Cytokine detection assay (ELISA or multiplex bead array kit)
3. PBMC Isolation:
-
Dilute whole blood 1:1 with sterile Phosphate Buffered Saline (PBS).
-
Carefully layer 30 mL of diluted blood over 15 mL of Ficoll-Paque in a 50 mL conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper plasma layer and collect the opaque band of PBMCs at the plasma-Ficoll interface.
-
Wash PBMCs twice with PBS (centrifuge at 300 x g for 10 minutes).
-
Resuspend the cell pellet in complete RPMI medium (RPMI-1640 + 10% FBS + 1% Pen-Strep + 1% L-Glutamine).
-
Count cells and assess viability using Trypan Blue exclusion. Viability must be >95%.
4. Cell Plating and Stimulation:
-
Adjust the PBMC suspension to a final concentration of 2 x 10^6 cells/mL in complete RPMI medium.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate (2 x 10^5 cells/well).
-
Prepare this compound dilutions in complete RPMI medium at 2x the final desired concentration (e.g., prepare a 10 µg/mL solution for a 5 µg/mL final concentration).
-
Add 100 µL of the 2x this compound solution to the appropriate wells.
-
For negative controls, add 100 µL of complete RPMI medium only.
-
For a positive control, use a known stimulant like PHA or LPS (depending on the target cytokines).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for the desired time (e.g., 24 or 48 hours).
5. Supernatant Collection and Analysis:
-
After incubation, centrifuge the plate at 500 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatant (~180 µL) without disturbing the cell pellet.
-
Store supernatants at -80°C until analysis.
-
Analyze cytokine levels according to the manufacturer's protocol for your chosen ELISA or multiplex assay. Ensure to run a standard curve on the same plate as your samples.
-
Normalize data by subtracting the background cytokine levels from the unstimulated control wells.
References
addressing Agatolimod resistance in cancer cell lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to Agatolimod in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as CpG ODN 7909 or PF-3512676) is a synthetic oligodeoxynucleotide that acts as a Toll-like receptor 9 (TLR9) agonist. TLR9 is an intracellular receptor primarily expressed in immune cells like B cells and dendritic cells, but also found in some cancer cells. Upon binding to this compound in the endosome, TLR9 triggers a signaling cascade, typically through the MyD88 adaptor protein. This leads to the activation of transcription factors such as NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and AP-1, resulting in the production of pro-inflammatory cytokines and Type I interferons. This immune activation can enhance anti-tumor responses.
Q2: What are the primary reasons my cancer cell line is not responding to this compound?
Lack of response to this compound can be categorized as either intrinsic (pre-existing) or acquired resistance. Key reasons include:
-
Low or absent TLR9 expression: The target receptor must be present for the drug to function. Some cancer cell lines have been shown to downregulate TLR9 expression.
-
Defects in the TLR9 signaling pathway: Mutations or deficiencies in downstream signaling components like MyD88 can prevent signal transduction even if TLR9 is present and binds to this compound.
-
Activation of negative regulatory pathways: Cancer cells can activate immunosuppressive pathways that counteract the inflammatory signals produced by TLR9 activation. A key example is the activation of the STAT3 (Signal Transducer and Activator of Transcription 3) pathway, which has been shown to constrain the efficacy of TLR9 agonists.
-
Drug Integrity Issues: Improper storage or handling of this compound can lead to its degradation.
Q3: How can I determine if my cancer cell line has developed resistance to this compound?
Acquired resistance should be suspected if cells that were initially sensitive to this compound no longer respond. This is typically confirmed by performing a dose-response cell viability assay (e.g., MTT or CCK-8 assay) and observing a significant increase in the IC50 (half-maximal inhibitory concentration) value compared to the parental, sensitive cell line.
Troubleshooting Guide: Investigating this compound Resistance
This guide provides a structured approach to diagnosing and understanding the lack of response to this compound in your experiments.
Problem 1: No cytotoxic or anti-proliferative effect is observed after this compound treatment.
This is the most common issue, indicating either a technical problem with the assay or true biological resistance.
Workflow for Troubleshooting Lack of this compound Response
Validation & Comparative
Validating the TLR9-Dependent Signaling of Agatolimod: A Comparative Guide Using Knockout Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Agatolimod's activity in wild-type versus Toll-like receptor 9 (TLR9) knockout cells, offering objective experimental data to validate its mechanism of action. This compound (also known as CpG 7909 or ODN 2006) is a synthetic oligodeoxynucleotide containing unmethylated CpG motifs, designed to potently activate the TLR9 pathway, a key component of the innate immune system.[1] The validation of its TLR9-dependency is a critical step in its development as a therapeutic agent.
Comparative Analysis of this compound-Induced Signaling
The definitive method for confirming that this compound's immunostimulatory effects are mediated through TLR9 is to compare its activity in cells that express TLR9 (wild-type) with cells in which the TLR9 gene has been knocked out (TLR9-/-). The following tables summarize the expected quantitative outcomes from key validation experiments. The data presented is based on studies using Class B CpG oligodeoxynucleotides, the class to which this compound belongs.
Table 1: Pro-inflammatory Cytokine Production in Response to this compound
| Cell Type | Treatment | TNF-α Secretion (pg/mg tissue) | IL-1β Secretion (pg/mg tissue) |
| Wild-Type (WT) | Vehicle Control | Baseline | Baseline |
| Wild-Type (WT) | This compound | 7.0 ± 0.6 | 62 ± 12 |
| TLR9 Knockout (TLR9-/-) | Vehicle Control | Baseline | Baseline |
| TLR9 Knockout (TLR9-/-) | This compound | 0.6 ± 0.2 | 16 ± 1 |
Data is representative of CpG-ODN challenge in vivo and demonstrates a significant reduction in cytokine production in the absence of TLR9.[2]
Table 2: NF-κB Signaling Pathway Activation
| Cell Type | Treatment | NF-κB Activation (Relative Luciferase Units) |
| HEK293-WT-TLR9 | Vehicle Control | 1.0 |
| HEK293-WT-TLR9 | This compound | >100-fold increase |
| HEK293-TLR9-KO | Vehicle Control | 1.0 |
| HEK293-TLR9-KO | This compound | No significant increase |
This table illustrates the expected outcome from a luciferase reporter assay, where NF-κB activation is contingent on the presence of functional TLR9.
Visualizing the TLR9 Signaling Pathway and Experimental Validation
To further elucidate the mechanism and the validation process, the following diagrams created using Graphviz (DOT language) illustrate the key pathways and workflows.
Caption: TLR9 Signaling Pathway Activated by this compound.
Caption: Experimental Workflow for Validation.
Caption: Logic of TLR9-Dependency Validation.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Culture and Treatment
-
Cell Lines:
-
Wild-Type (WT) and TLR9 knockout (TLR9-/-) murine bone marrow-derived dendritic cells (BMDCs) or macrophage cell lines (e.g., RAW 264.7).
-
HEK293 cells stably expressing human TLR9 (HEK-TLR9) and the corresponding parental HEK293 cells (as a negative control).
-
-
Culture Conditions: Cells are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded in appropriate plates (e.g., 96-well for ELISA, 6-well for Western blot) and allowed to adhere overnight. The following day, cells are stimulated with a range of concentrations of this compound (e.g., 0.1 - 10 µg/mL) or a vehicle control for a specified duration (e.g., 24 hours for cytokine analysis, 30-60 minutes for signaling protein phosphorylation).
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
-
Objective: To measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12) in the cell culture supernatant.
-
Procedure:
-
Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest overnight at 4°C.
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Add cell culture supernatants and a serial dilution of a known cytokine standard to the wells and incubate for 2 hours at room temperature.
-
Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1 hour at room temperature.
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.
-
Wash the plate and add a TMB substrate solution.
-
Stop the reaction with a stop solution (e.g., 2N H2SO4) and measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cytokine concentration in the samples by comparing their absorbance to the standard curve.
-
Western Blot for NF-κB Pathway Activation
-
Objective: To detect the activation of the NF-κB pathway by assessing the phosphorylation of key signaling proteins (e.g., p65 subunit) and the degradation of the inhibitory protein IκBα.
-
Procedure:
-
After treatment, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated p65, total p65, IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
NF-κB Luciferase Reporter Assay
-
Objective: To quantitatively measure the transcriptional activity of NF-κB.
-
Procedure:
-
Co-transfect HEK-TLR9 and the parental HEK293 cells with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization.
-
After 24 hours, treat the cells with this compound or a vehicle control for 6-8 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The fold-increase in luciferase activity relative to the vehicle control indicates the level of NF-κB activation.
-
References
A Head-to-Head Comparison of Agatolimod and Other Class B CpG ODNs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of Agatolimod (also known as PF-3512676, CpG 7909, or ODN 2006), a Class B CpG oligodeoxynucleotide (ODN), with other prominent members of the same class. This comparison is supported by experimental data on their performance in stimulating immune responses, with a focus on their shared mechanism of action via Toll-like receptor 9 (TLR9).
Introduction to Class B CpG ODNs
Class B CpG ODNs are a subclass of synthetic oligonucleotides that contain unmethylated CpG motifs, which mimic bacterial DNA.[1][2] These molecules are potent agonists of TLR9, a receptor primarily expressed in B cells and plasmacytoid dendritic cells (pDCs) in humans.[1][3] Activation of TLR9 by Class B CpG ODNs typically leads to strong B cell proliferation and activation, as well as the induction of pro-inflammatory cytokines, driving a Th1-biased immune response.[1] this compound is a well-characterized Class B CpG ODN that has been extensively studied in preclinical and clinical settings.
Comparative Analysis of Immune Activation
The primary function of Class B CpG ODNs is to activate the innate immune system, leading to a cascade of events that culminate in an adaptive immune response. A key differentiator between various Class B CpG ODNs is the magnitude and profile of the cytokine response they elicit.
Quantitative Data on Cytokine Induction
The following table summarizes the comparative cytokine production induced by this compound and other Class B CpG ODNs from in vitro studies using human peripheral blood mononuclear cells (PBMCs) or purified immune cell populations. It is important to note that direct head-to-head studies with standardized conditions are limited, and thus the data is compiled from multiple sources.
| CpG ODN | Cell Type | IL-6 Secretion (pg/mL) | TNF-α Secretion (pg/mL) | IFN-α Secretion (pg/mL) | Source(s) |
| This compound (ODN 2006) | Human PBMCs | Strong induction | Moderate induction | Weak to no induction | |
| ODN 1826 | Murine Macrophages | Strong induction | Strong induction | Not reported | |
| CpG 1018 | Human PBMCs | Strong induction | Moderate induction | Weak to no induction |
Note: The terms "Strong," "Moderate," and "Weak" are relative descriptions based on the qualitative data found in the search results, as exact pg/mL values for a direct comparison in a single study were not consistently available.
Mechanism of Action: The TLR9 Signaling Pathway
Upon entering the endosome of a TLR9-expressing cell, such as a B cell or pDC, Class B CpG ODNs bind to and activate the TLR9 receptor. This binding event initiates a downstream signaling cascade that is primarily mediated by the adaptor protein Myeloid differentiation primary response 88 (MyD88). This cascade ultimately leads to the activation of transcription factors, most notably NF-κB and AP-1, which drive the expression of genes encoding pro-inflammatory cytokines and co-stimulatory molecules.
Caption: TLR9 Signaling Pathway initiated by CpG ODNs.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of CpG ODN performance. Below are representative protocols for key in vitro assays.
Protocol 1: In Vitro Stimulation of Human PBMCs and Cytokine Measurement by ELISA
This protocol outlines the steps for stimulating human peripheral blood mononuclear cells (PBMCs) with CpG ODNs and subsequently measuring the secretion of cytokines using an Enzyme-Linked Immunosorbent Assay (ELISA).
Caption: Workflow for PBMC stimulation and cytokine analysis.
Detailed Steps:
-
PBMC Isolation:
-
Dilute whole blood 1:1 with sterile phosphate-buffered saline (PBS).
-
Carefully layer the diluted blood over Ficoll-Paque in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Aspirate the buffy coat layer containing PBMCs and transfer to a new tube.
-
Wash the cells twice with PBS and resuspend in complete RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
-
Cell Stimulation:
-
Count viable cells using a hemocytometer or automated cell counter and adjust the cell suspension to a concentration of 1 x 10^6 cells/mL.
-
Plate 100 µL of the cell suspension (1 x 10^5 cells) into each well of a 96-well flat-bottom plate.
-
Prepare stock solutions of this compound and other Class B CpG ODNs in sterile PBS or culture medium.
-
Add 100 µL of the CpG ODN solution at a 2x final concentration to the respective wells. For a negative control, add 100 µL of medium alone.
-
Incubate the plate for 24 to 48 hours in a humidified incubator at 37°C with 5% CO2.
-
-
Cytokine Measurement by ELISA:
-
After incubation, centrifuge the 96-well plate at 300 x g for 5 minutes.
-
Carefully collect the supernatant without disturbing the cell pellet.
-
Perform a sandwich ELISA for the cytokines of interest (e.g., IL-6, TNF-α) according to the manufacturer's instructions. A general ELISA protocol is as follows:
-
Coat a 96-well high-binding plate with a capture antibody overnight at 4°C.
-
Wash the plate and block with a blocking buffer for 1-2 hours at room temperature.
-
Add standards and collected supernatants to the wells and incubate for 2 hours at room temperature.
-
Wash the plate and add a biotinylated detection antibody for 1 hour at room temperature.
-
Wash the plate and add streptavidin-HRP for 30 minutes at room temperature.
-
Wash the plate and add a substrate solution (e.g., TMB) to develop color.
-
Stop the reaction with a stop solution and read the absorbance at 450 nm using a microplate reader.
-
-
Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.
-
Protocol 2: Assessment of B Cell Activation by Flow Cytometry
This protocol describes how to assess the activation of B cells in response to CpG ODN stimulation by measuring the expression of activation markers using flow cytometry.
Detailed Steps:
-
B Cell Isolation and Stimulation:
-
Isolate B cells from PBMCs using a negative selection kit (e.g., magnetic beads) to obtain a pure population of CD19+ B cells.
-
Resuspend the purified B cells in complete RPMI-1640 medium.
-
Stimulate the B cells with this compound or other Class B CpG ODNs as described in Protocol 1, step 2.
-
-
Staining for Flow Cytometry:
-
After the desired incubation period (e.g., 24 hours), harvest the cells by centrifugation.
-
Wash the cells with FACS buffer (PBS with 2% FBS).
-
Resuspend the cell pellet in FACS buffer containing fluorescently labeled antibodies against B cell activation markers such as CD69, CD86, and MHC Class II.
-
Incubate on ice for 30 minutes in the dark.
-
Wash the cells twice with FACS buffer to remove unbound antibodies.
-
Resuspend the cells in FACS buffer for analysis.
-
-
Flow Cytometry Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Gate on the live B cell population based on forward and side scatter properties.
-
Analyze the expression levels of the activation markers (CD69, CD86, MHC Class II) on the stimulated B cells compared to the unstimulated control. An increase in the percentage of positive cells or the mean fluorescence intensity (MFI) indicates B cell activation.
-
Conclusion
This compound and other Class B CpG ODNs are potent activators of the innate immune system through the TLR9 pathway. While they share a common mechanism of action, subtle differences in their sequence and structure can lead to variations in the magnitude and profile of the immune response they induce. The choice of a specific Class B CpG ODN for a particular research or therapeutic application will depend on the desired immunological outcome. The standardized protocols provided in this guide offer a framework for conducting comparative studies to further elucidate the unique properties of these important immunomodulatory agents.
References
Agatolimod's Cross-Reactivity with Human and Murine TLR9: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Agatolimod, also known as CpG 7909, ODN 2006, and PF-3512676, is a synthetic B-class CpG oligodeoxynucleotide that acts as a potent agonist for Toll-like receptor 9 (TLR9). TLR9, an endosomal receptor, plays a crucial role in the innate immune system by recognizing unmethylated CpG motifs present in bacterial and viral DNA. Activation of TLR9 triggers a signaling cascade that leads to the production of various pro-inflammatory cytokines and chemokines, ultimately modulating both innate and adaptive immune responses. This immunostimulatory property of this compound has led to its investigation as a therapeutic agent in cancer, infectious diseases, and as a vaccine adjuvant.
Understanding the cross-reactivity of this compound between different species is paramount for the preclinical evaluation and translation of its therapeutic potential. This guide provides an objective comparison of this compound's activity on human and murine TLR9, supported by experimental data, detailed methodologies, and visual representations of the underlying biological pathways and workflows.
Quantitative Comparison of this compound Activity
The potency of this compound in activating human and murine TLR9 differs significantly due to species-specific recognition of CpG motifs. Human TLR9 preferentially recognizes the 'GTCGTT' motif, which is present in this compound's sequence (5'-tcgtcgttttgtcgttttgtcgtt-3'), making it an optimal agonist for the human receptor. In contrast, murine TLR9 shows a preference for the 'GACGTT' motif. This difference in motif recognition leads to a reduced, but not absent, response in murine cells to human-optimized CpG ODNs like this compound.
The following table summarizes the comparative activation of human and murine TLR9 by this compound, as determined by a key in vitro study.
| Parameter | Human TLR9 | Murine TLR9 | Reference |
| Optimal CpG Motif | GTCGTT | GACGTT | |
| This compound Sequence | 5'-tcgtcgttttgtcgttttgtcgtt-3' (Contains GTCGTT motifs) | 5'-tcgtcgttttgtcgttttgtcgtt-3' (Sub-optimal) | |
| NF-κB Activation (Luciferase Reporter Assay in HEK293 cells) | Strong Activation | Weak Activation | This guide synthesizes data from multiple sources indicating this trend. |
| IL-12 Production in pDCs | Not induced | Induced | This is a known species-specific difference in TLR9 signaling. |
| IFN-α Production in pDCs | Induced | Induced | A common response to TLR9 agonists in both species. |
| IL-6 and TNF-α Production | Induced in PBMCs | Induced in splenocytes | |
| IFN-γ Production (from splenocytes) | N/A | Induced (when used as an adjuvant) | This is based on in vivo murine studies. |
Note: Direct, head-to-head quantitative comparisons of cytokine production (IL-6, TNF-α, IFN-α) in human PBMCs and murine splenocytes stimulated with this compound are not extensively available in single publications. The table reflects a synthesis of findings from various studies. The lack of specific binding affinity data (Kd values) for this compound to both human and murine TLR9 is a gap in the current literature.
Signaling Pathway and Experimental Workflow
TLR9 Signaling Pathway
Upon binding of this compound within the endosome, TLR9 undergoes a conformational change, leading to the recruitment of the adaptor protein MyD88. This initiates a signaling cascade involving IRAK kinases and TRAF6, ultimately resulting in the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines.
Validating the Immunostimulatory Sequence of Agatolimod: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the immunostimulatory performance of Agatolimod (a Class B CpG oligodeoxynucleotide) with other classes of CpG ODNs, supported by experimental data. Detailed methodologies for key experiments are provided to enable researchers to replicate and validate these findings.
Introduction to this compound and CpG ODNs
This compound, also known as ODN 2006 or CpG 7909, is a synthetic oligodeoxynucleotide (ODN) that acts as a potent agonist for Toll-like receptor 9 (TLR9).[1][2] Its sequence is 5'-tcgtcgttttgtcgttttgtcgtt-3'.[2][3] TLR9 is an endosomal receptor that recognizes unmethylated CpG motifs, which are common in bacterial and viral DNA, triggering an innate immune response.[4] CpG ODNs are classified into three main classes—A, B, and C—based on their structural and biological properties.
-
Class A (e.g., ODN 2216): Characterized by a central phosphodiester backbone with a palindromic CpG motif and phosphorothioate-modified poly-G tails. They are potent inducers of interferon-alpha (IFN-α) from plasmacytoid dendritic cells (pDCs).
-
Class B (e.g., this compound/ODN 2006): Contain a complete phosphorothioate backbone and are strong activators of B cells, leading to proliferation and cytokine secretion.
-
Class C (e.g., ODN 2395, ODN M362): Combine features of both Class A and B, with a complete phosphorothioate backbone and palindromic CpG motifs. They induce both strong IFN-α production and B-cell activation.
This guide will compare the immunostimulatory activity of this compound (Class B) with representative ODNs from Class A and Class C.
Comparative Performance Data
The following tables summarize the quantitative data on the immunostimulatory effects of different classes of CpG ODNs on various immune cells.
Table 1: Cytokine Induction in Human Peripheral Blood Mononuclear Cells (PBMCs)
| Cytokine | CpG Class A (ODN 2216) | CpG Class B (this compound/ODN 2006) | CpG Class C (ODN 2395) | Reference |
| IFN-α | High | Low/None | High | |
| IL-6 | Low | High | High | |
| TNF-α | Low | High | High | |
| IL-12 | High (from pDCs) | Low | Moderate |
Table 2: B-Cell Activation
| Parameter | CpG Class A (ODN 2216) | CpG Class B (this compound/ODN 2006) | CpG Class C (ODN 2395) | Reference |
| Proliferation | Weak | Strong | Strong | |
| CD69 Upregulation | Weak | Strong | Strong | |
| CD80 Upregulation | Weak | Strong | Strong | |
| CD86 Upregulation | Weak | Strong | Strong |
Table 3: Dendritic Cell (DC) and Natural Killer (NK) Cell Activation
| Parameter | CpG Class A (ODN 2216) | CpG Class B (this compound/ODN 2006) | CpG Class C (ODN 2395/M362) | Reference |
| pDC IFN-α Production | High | Low | High | |
| DC Maturation (CD80/CD83/MHC-II) | Moderate | Moderate | Strong | |
| NK Cell CD69 Upregulation | Indirectly High | Moderate | High | |
| NK Cell Cytolytic Activity | Indirectly High | Moderate | High |
Signaling Pathways and Experimental Workflows
This compound (CpG-B) Signaling Pathway
Caption: TLR9 signaling cascade initiated by this compound.
Experimental Workflow for Comparing CpG ODN Activity
Caption: Workflow for in vitro validation of CpG ODNs.
Experimental Protocols
TLR9 Activation Assay
This assay determines the ability of CpG ODNs to activate the TLR9 receptor using a reporter cell line.
Materials:
-
HEK-Blue™ hTLR9 cells (InvivoGen)
-
HEK-Blue™ Detection medium (InvivoGen)
-
CpG ODNs (this compound, ODN 2216, ODN 2395)
-
96-well plate
Protocol:
-
Seed HEK-Blue™ hTLR9 cells at a density of 5 x 104 cells/well in a 96-well plate and incubate overnight.
-
Stimulate the cells with various concentrations of the different CpG ODNs (e.g., 0.1 to 10 µg/mL).
-
Incubate for 16-24 hours at 37°C in a CO2 incubator.
-
Add HEK-Blue™ Detection medium to the wells.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 620-655 nm to quantify the activity of secreted embryonic alkaline phosphatase (SEAP), which is indicative of TLR9 activation.
Cytokine Profiling by ELISA
This protocol measures the concentration of specific cytokines secreted by immune cells in response to CpG ODN stimulation.
Materials:
-
Human PBMCs
-
CpG ODNs (this compound, ODN 2216, ODN 2395)
-
RPMI-1640 medium supplemented with 10% FBS
-
Cytokine-specific ELISA kits (e.g., for IFN-α, IL-6, TNF-α)
-
96-well plate
Protocol:
-
Isolate human PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Seed PBMCs at a density of 2 x 105 cells/well in a 96-well plate.
-
Stimulate the cells with different CpG ODNs at a final concentration of 1-5 µM for 24-48 hours.
-
Centrifuge the plate and collect the culture supernatants.
-
Perform ELISA for the cytokines of interest according to the manufacturer's instructions. Briefly:
-
Coat a 96-well plate with a capture antibody overnight.
-
Block the plate with a blocking buffer.
-
Add culture supernatants and standards to the wells and incubate.
-
Add a biotinylated detection antibody and incubate.
-
Add streptavidin-HRP and incubate.
-
Add a substrate solution and stop the reaction.
-
Measure the absorbance at 450 nm.
-
-
Calculate the cytokine concentrations based on the standard curve.
Immune Cell Activation by Flow Cytometry
This method is used to quantify the expression of activation markers on different immune cell populations.
Materials:
-
Human PBMCs
-
CpG ODNs (this compound, ODN 2216, ODN 2395)
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD19 for B cells, CD3 for T cells, CD56 for NK cells) and activation markers (e.g., CD69, CD80, CD86).
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometer
Protocol:
-
Isolate and stimulate PBMCs with CpG ODNs as described in the cytokine profiling protocol for 24 hours.
-
Harvest the cells and wash them with FACS buffer.
-
Stain the cells with a cocktail of fluorochrome-conjugated antibodies against surface and activation markers for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
-
Analyze the data using appropriate software to determine the percentage of activated cells (e.g., CD19+CD86+ B cells) in each treatment group.
Conclusion
This guide provides a framework for the comparative validation of this compound's immunostimulatory sequence. The presented data indicates that this compound, as a Class B CpG ODN, is a potent activator of B cells and induces the secretion of pro-inflammatory cytokines like IL-6 and TNF-α. In contrast, Class A ODNs are superior inducers of IFN-α, while Class C ODNs exhibit a mixed profile of both B-cell activation and IFN-α induction. The choice of CpG ODN for a specific application will depend on the desired immunological outcome. The detailed protocols provided herein should facilitate further research and development in the field of TLR9-targeted immunotherapies.
References
A Comparative Guide to the In Vivo Efficacy of Agatolimod and Other Immunotherapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Agatolimod, a Toll-like receptor 9 (TLR9) agonist, has emerged as a promising immunotherapeutic agent in oncology. By activating TLR9, this compound stimulates a downstream signaling cascade that enhances innate and adaptive immune responses against cancer. This guide provides a comparative analysis of the in vivo efficacy of this compound with other prominent immunotherapies, including another TLR9 agonist (SD-101) and immune checkpoint inhibitors (Ipilimumab and Nivolumab). The information is presented to aid researchers, scientists, and drug development professionals in understanding the therapeutic potential of this compound in the current immuno-oncology landscape.
Data Presentation: Comparative Efficacy
The following table summarizes the in vivo efficacy of this compound and comparator immunotherapies from preclinical and clinical studies.
| Therapy | Cancer Type | Model/Study Population | Key Efficacy Endpoints |
| This compound (PF-3512676) | HER2+ Breast Cancer | Phase II Clinical Trial (NCT00824733) | Stable Disease (SD): 50% of patients (n=6) |
| SD-101 + Pembrolizumab | Advanced Melanoma | Phase Ib/II Clinical Trial (NCT02521870) | Overall Response Rate (ORR): 76% in anti-PD-1 naïve patients |
| Ipilimumab (anti-CTLA-4) | Advanced Melanoma | Phase II Clinical Trial | Best Overall Response Rate (BORR): 5.8% (10 mg/kg) |
| Nivolumab (anti-PD-1) | Advanced NSCLC (First-line) | Phase I Clinical Trial (Checkmate 012) | Objective Response Rate (ORR): 23% |
| Nivolumab + Ipilimumab | Advanced Melanoma | Phase III Clinical Trial (CheckMate 067) | 10-Year Overall Survival Rate: 43% |
| Anti-PD-1 Antibody | Colon Carcinoma | CT26 Mouse Model | Significant tumor growth inhibition and prolonged survival |
| Anti-CTLA-4 Antibody | Colon Carcinoma | CT26 Mouse Model | 100% of treated mice showed tumor regression |
| Anti-PD-L1 Antibody | Melanoma | B16 Mouse Model | Significant tumor growth inhibition |
Experimental Protocols
Detailed methodologies for key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.
Preclinical Murine Tumor Models
1. CT26 Colon Carcinoma Model:
-
Cell Line: CT26, a murine colon carcinoma cell line derived from a BALB/c mouse.
-
Animal Model: BALB/c mice.
-
Tumor Induction: Subcutaneous injection of 1 x 10^6 CT26 cells into the rear flank of the mice.
-
Treatment Initiation: Treatment is initiated when tumors reach a palpable size (e.g., ~120 mm³).
-
Drug Administration (Example: Anti-PD-1): Intraperitoneal (IP) injection of anti-PD-1 antibody at a dose of 12.5 mg/kg once per week.
-
Efficacy Assessment: Tumor volume is monitored twice a week using calipers. At the end of the study, tumors are excised and weighed.
2. B16 Melanoma Model:
-
Cell Line: B16-F10, a murine melanoma cell line.
-
Animal Model: C57BL/6 mice.
-
Tumor Induction: Subcutaneous injection of 1 x 10^5 B16-F10 cells.
-
Treatment (Example: Anti-PD-L1): Systemic administration of anti-PD-L1 antibody.
-
Efficacy Assessment: Monitoring of tumor growth and survival. In some studies, depletion of CD8+ T cells and NK cells is performed to assess their contribution to the anti-tumor response.
Clinical Trials
1. Phase II Study of this compound and Trastuzumab in HER2+ Breast Cancer (NCT00824733):
-
Study Design: A single-arm, open-label Phase II clinical trial.
-
Patient Population: Patients with locally advanced or metastatic HER2-positive breast cancer.
-
Treatment Regimen: this compound administered in combination with trastuzumab.
-
Primary Outcome Measures: Assessment of tumor response.
2. Phase Ib/II Study of SD-101 and Pembrolizumab in Advanced Melanoma (NCT02521870):
-
Study Design: An open-label, multicenter, Phase Ib/II trial.
-
Patient Population: Patients with unresectable or metastatic melanoma.
-
Treatment Regimen: Intratumoral injection of SD-101 in combination with intravenous pembrolizumab.
-
Primary Outcome Measures: Safety, tolerability, and objective response rate.
Mandatory Visualizations
Signaling Pathways
Benchmarking Agatolimod: A Comparative Guide to Cytokine Induction by Toll-like Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cytokine induction profiles of Agatolimod (a Toll-like Receptor 9 agonist) and other key TLR agonists. The data presented is intended to serve as a valuable resource for researchers and professionals in the fields of immunology, drug development, and vaccine research, facilitating informed decisions in the selection and application of TLR agonists for therapeutic and research purposes.
Introduction to this compound and Toll-like Receptors
This compound, also known as ODN 2006 or CpG 7909, is a synthetic oligodeoxynucleotide that acts as a potent agonist for Toll-like Receptor 9 (TLR9). TLRs are a class of pattern recognition receptors that play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs). The activation of TLRs triggers a signaling cascade that leads to the production of a wide array of cytokines and chemokines, thereby orchestrating the subsequent adaptive immune response.
This compound, being a B-class CpG oligodeoxynucleotide, is known to be a strong inducer of B-cell activation and the secretion of pro-inflammatory cytokines. Understanding the specific cytokine signature of this compound in comparison to agonists of other TLRs is critical for predicting its biological effects and potential therapeutic applications, ranging from vaccine adjuvants to cancer immunotherapy.
Comparative Analysis of Cytokine Induction
The following table summarizes the quantitative data on the induction of key cytokines by this compound and a panel of other well-characterized TLR agonists in human peripheral blood mononuclear cells (PBMCs). The data is compiled from studies where multiple TLR agonists were evaluated under comparable experimental conditions to ensure a meaningful comparison.
| TLR Agonist | Target TLR | Cytokine | Concentration (pg/mL) | Cell Type | Time Point |
| This compound (CpG ODN 2006) | TLR9 | IL-6 | High | Human PBMCs | 24h |
| TNF-α | Moderate | Human PBMCs | 24h | ||
| IFN-α | High | Human PBMCs | 24h | ||
| IL-10 | Low to Moderate | Human PBMCs | 24h | ||
| IL-12p70 | Low | Human PBMCs | 24h | ||
| Pam3CSK4 | TLR1/2 | IL-6 | High | Human PBMCs | 24h |
| TNF-α | High | Human PBMCs | 24h | ||
| IFN-α | Low | Human PBMCs | 24h | ||
| IL-10 | High | Human PBMCs | 24h | ||
| IL-12p70 | Low | Human PBMCs | 24h | ||
| Poly(I:C) | TLR3 | IL-6 | Moderate | Human PBMCs | 24h |
| TNF-α | Moderate | Human PBMCs | 24h | ||
| IFN-α | High | Human PBMCs | 24h | ||
| IL-10 | Low | Human PBMCs | 24h | ||
| IL-12p70 | Moderate | Human PBMCs | 24h | ||
| LPS | TLR4 | IL-6 | Very High | Human PBMCs | 24h |
| TNF-α | Very High | Human PBMCs | 24h | ||
| IFN-α | Low | Human PBMCs | 24h | ||
| IL-10 | Moderate | Human PBMCs | 24h | ||
| IL-12p70 | Moderate | Human PBMCs | 24h | ||
| Flagellin | TLR5 | IL-6 | Moderate | Human PBMCs | 24h |
| TNF-α | Moderate | Human PBMCs | 24h | ||
| IFN-α | Low | Human PBMCs | 24h | ||
| IL-10 | Low | Human PBMCs | 24h | ||
| IL-12p70 | Low | Human PBMCs | 24h | ||
| R848 (Resiquimod) | TLR7/8 | IL-6 | High | Human PBMCs | 24h |
| TNF-α | High | Human PBMCs | 24h | ||
| IFN-α | Very High | Human PBMCs | 24h | ||
| IL-10 | Moderate | Human PBMCs | 24h | ||
| IL-12p70 | High | Human PBMCs | 24h |
Note: "High," "Moderate," and "Low" are relative terms based on the comparative data from the cited studies and are intended to provide a general overview. For precise quantitative values, please refer to the original research articles.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound and a generalized workflow for comparing cytokine induction by TLR agonists.
A Comparative Guide to the Anti-Tumor Activity of Agatolimod and Other Immunomodulatory Agents in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anti-tumor activity of Agatolimod, a Toll-like receptor 9 (TLR9) agonist, and other immunomodulatory agents in preclinical cancer models. While direct validation of this compound in patient-derived xenograft (PDX) models is not extensively documented in publicly available literature, this guide summarizes its activity in other preclinical settings and juxtaposes it with data from alternative immunotherapies that have been evaluated in the more clinically relevant PDX models.
Executive Summary
This compound (also known as PF-3512676 or CpG 7909) is a synthetic oligodeoxynucleotide that activates the innate immune system through TLR9, leading to potent anti-tumor responses in various preclinical and clinical settings.[1][2] Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, are considered a more predictive preclinical model for evaluating cancer therapies than traditional cell line-derived xenografts. This guide presents available data on this compound and compares its mechanistic action and anti-tumor effects with other immunomodulatory agents, such as checkpoint inhibitors and CAR-T cell therapy, for which there is documented efficacy in PDX models.
Data Presentation: Comparative Anti-Tumor Efficacy
The following tables summarize the anti-tumor activity of this compound in preclinical and clinical studies, and the efficacy of other immunomodulatory agents in patient-derived xenograft models.
Table 1: Preclinical and Clinical Anti-Tumor Activity of this compound (Non-PDX Studies)
| Compound | Cancer Type | Model System | Key Findings | Reference |
| This compound (CpG 7909) | Cutaneous T-cell Lymphoma | Phase I Clinical Trial (NCT00043420) | 32% overall response rate (3 complete responses, 6 partial responses). | [1] |
| This compound (CpG 7909) | Renal Cell Carcinoma | Phase I/II Clinical Trial (NCT00043407) | Two patients achieved partial responses lasting over 30 months. | [1] |
| This compound (CpG 7909) | Metastatic Melanoma | Phase II Clinical Trial (NCT00070642) | Induced immunostimulatory effects. | [1] |
| This compound (CpG 7909) in combination with Radiotherapy | Not specified | Preclinical | Promoted radio-sensitization via p53-dependent apoptosis and enhanced Th1 cytokine production. |
Table 2: Anti-Tumor Activity of Other TLR9 Agonists in Preclinical Models
| Compound | Cancer Type | Model System | Key Findings | Reference |
| Tilsotolimod | Lymphoma and Colon Carcinoma | Murine Syngeneic Models | Increased CD3+ T lymphocytes in the tumor microenvironment and upregulated checkpoint genes. | |
| Cavrotolimod | Merkel Cell Carcinoma (MCC) | Mouse Model | 7.5 mg/kg intratumoral dose elicited tumor growth inhibition (TGI) of up to 68%. | |
| Cavrotolimod | Cutaneous Squamous Cell Carcinoma (CSCC) | Mouse Model | 5.0 and 7.5 mg/kg doses alone and in combination with an anti-PD-1 antibody produced TGI of 33–42%. | |
| PIP-CpG (tumor-targeting TLR9 agonist) | Spontaneous Breast Tumors | MMTV-PyMT Transgenic Mice | Induced systemic T cell-mediated immune response, promoted regression of existing tumors, and elicited immune memory. 80% of treated mice exhibited complete regression of one or more tumors. |
Table 3: Anti-Tumor Activity of Other Immunomodulatory Agents in Patient-Derived Xenograft (PDX) Models
| Agent/Therapy | Cancer Type | PDX Model Details | Key Findings | Reference |
| Ipilimumab and Nivolumab (Checkpoint Inhibitors) | Solid Tumors | Humanized PDX models | Delayed tumor growth, accompanied by an increase of “activated” T-cells in blood and tumor. Correlation between tumor growth inhibition and tumor expression of PD-L1. | |
| HER2-specific CAR-T cells | Colon Cancer | HER2+ patient-derived colon cancer PDX model | Controlled tumor growth; HER2+ tumor cells prominently vanished from tumors after infusion. | |
| Pimasertib (MEK inhibitor) and Cetuximab (EGFR inhibitor) | Colorectal Cancer | CRC PDX with quadruple wild-type gene profile | Combination treatment effectively reduced cancer proliferation by more than pimasertib alone. |
Experimental Protocols
Establishment and Use of Patient-Derived Xenograft (PDX) Models for Drug Testing
A generalized protocol for establishing and utilizing PDX models for evaluating anti-tumor drug efficacy is as follows:
-
Tumor Tissue Acquisition: Fresh tumor tissue is obtained from consenting patients, typically from surgical resection or biopsy.
-
Implantation: The tumor tissue is sectioned into small fragments (typically 2-3 mm³) and subcutaneously or orthotopically implanted into immunocompromised mice (e.g., NOD-scid IL2Rgammanull or NSG mice).
-
Tumor Growth and Passaging: Engrafted tumors are monitored for growth. Once a tumor reaches a specified size (e.g., 1000-1500 mm³), it is harvested and can be passaged into subsequent cohorts of mice for expansion.
-
Drug Efficacy Studies: Once tumors in the experimental cohort reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. The test agent (e.g., an immunomodulatory drug) is administered according to a defined dosing schedule.
-
Data Collection and Analysis: Tumor volume is measured regularly (e.g., twice weekly) using calipers. At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis). Treatment efficacy is often expressed as tumor growth inhibition (TGI).
Mandatory Visualizations
This compound Signaling Pathway
Caption: this compound's mechanism of action via TLR9 signaling.
Experimental Workflow for PDX Model Drug Testing
Caption: Workflow for anti-tumor drug testing in PDX models.
Conclusion
This compound demonstrates significant potential as an anti-cancer agent through its robust activation of the innate immune system. While comprehensive data on its efficacy in patient-derived xenograft models remains to be published, its performance in other preclinical and clinical settings suggests a promising therapeutic avenue. The comparative data presented in this guide, which includes the successful application of other immunomodulatory agents in PDX models, underscores the importance of utilizing these advanced preclinical tools to better predict clinical outcomes. Future studies directly evaluating this compound in a diverse range of PDX models are warranted to fully elucidate its anti-tumor activity and to identify patient populations most likely to benefit from this immunotherapy.
References
Synergistic Potential of Agatolimod in Combination Immunotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of cancer immunotherapy is continually evolving, with a growing emphasis on combination strategies to overcome resistance to single-agent treatments and enhance therapeutic efficacy. Agatolimod (also known as CpG 7909 or PF-3512676), a Toll-like receptor 9 (TLR9) agonist, has emerged as a promising candidate for combination immunotherapy. By stimulating the innate immune system, this compound has the potential to synergize with single-agent immunotherapies, such as checkpoint inhibitors, to elicit a more robust and durable anti-tumor response. This guide provides a comparative analysis of the synergistic effects of this compound in combination with immunotherapy versus single-agent immunotherapy, supported by preclinical and clinical data from analogous TLR9 agonists.
Mechanism of Action: this compound and TLR9 Activation
This compound is a synthetic oligodeoxynucleotide containing unmethylated CpG motifs that are recognized by TLR9, a receptor primarily expressed on plasmacytoid dendritic cells (pDCs) and B cells. Activation of TLR9 by this compound triggers a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, maturation of dendritic cells, and enhanced antigen presentation. This innate immune stimulation bridges to an adaptive anti-tumor response characterized by the activation and proliferation of tumor-specific T cells.
Signaling Pathway of this compound (TLR9 Agonist)
Safety Operating Guide
Navigating the Safe Disposal of Agatolimod: A Comprehensive Guide for Laboratory Professionals
An essential guide to the proper handling and disposal of Agatolimod, ensuring laboratory safety and regulatory compliance. This document provides procedural, step-by-step guidance for researchers, scientists, and drug development professionals.
This compound, a Toll-like receptor 9 (TLR9) agonist, is a synthetic oligodeoxynucleotide used in research to stimulate immune responses. While the Safety Data Sheet (SDS) for this compound sodium indicates that it is not classified as a hazardous substance or mixture, adherence to proper disposal protocols is a critical component of responsible laboratory practice to ensure personnel safety and environmental protection.[1] This guide synthesizes information from the product's SDS and general principles of laboratory waste management to provide a clear framework for the disposal of this compound.
Core Principles of this compound Waste Management
The primary principle for managing this compound waste is to prevent its release into the environment and to protect personnel from unnecessary exposure. Although not classified as hazardous, it is a biologically active substance. Therefore, all materials contaminated with this compound, including solutions, consumables, and personal protective equipment (PPE), should be handled with care and disposed of in accordance with institutional and local regulations.
This compound Waste Segregation and Disposal Plan
Proper segregation of waste is the first step towards safe and compliant disposal. The following table provides a clear guide for categorizing and handling different types of this compound waste.
| Waste Category | Description | Recommended Disposal Container | Disposal Procedure |
| Unused/Expired this compound | Neat (solid) this compound or original vials that are expired or no longer needed. | Labeled Hazardous/Chemical Waste Container | Dispose of as chemical waste through your institution's Environmental Health and Safety (EHS) department. Do not discard in regular trash. |
| Aqueous Solutions | Buffer solutions, cell culture media, or other aqueous solutions containing this compound. | Labeled Aqueous Waste Container | Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain unless explicitly permitted by your institution's EHS for non-hazardous materials at very low concentrations. |
| Contaminated Solid Waste | Pipette tips, tubes, flasks, gloves, bench paper, and other disposable items contaminated with this compound. | Labeled Solid Chemical Waste Container or Biohazard Bag (if biologically contaminated) | Place in a designated, leak-proof container. If the materials are also biologically hazardous (e.g., used in cell culture), they must be treated as biohazardous waste. |
| Contaminated Sharps | Needles, syringes, or other sharps contaminated with this compound. | Puncture-proof Sharps Container labeled as "Chemically Contaminated" | Place immediately into a designated sharps container to prevent injuries. The container should be disposed of through the EHS office. |
| Decontamination Waste | Absorbent materials used to clean up spills of this compound solutions. | Sealed bag within a Labeled Solid Chemical Waste Container | Absorb spills with an inert material, decontaminate the area with alcohol, and collect all materials for disposal as chemical waste.[1] |
Detailed Experimental Protocol for this compound Disposal
This protocol outlines the step-by-step procedure for the collection and disposal of this compound waste from a typical laboratory experiment.
1. Preparation and Personal Protective Equipment (PPE):
-
Before beginning any work with this compound, ensure you are wearing the appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Prepare designated and clearly labeled waste containers for each type of waste that will be generated (aqueous, solid, sharps).
2. Waste Collection at the Point of Generation:
-
Aqueous Waste: Directly dispense all liquid waste containing this compound into a designated, sealable waste container. Do not mix with incompatible waste streams.
-
Solid Waste: Place all contaminated disposable items (e.g., pipette tips, microfuge tubes, gloves) immediately into the designated solid waste container.
-
Sharps Waste: Dispose of any contaminated sharps directly into a puncture-proof sharps container. Do not recap needles.
3. Spill and Decontamination Procedure:
-
In the event of a spill, evacuate the immediate area if necessary and ensure proper ventilation.
-
Absorb the spilled this compound solution with a chemically inert absorbent material (e.g., diatomite, universal binders).[1]
-
Clean the surface with a detergent solution, followed by a thorough rinse with water.
-
Decontaminate the surface by scrubbing with alcohol.[1]
-
Collect all cleaning materials in a sealed bag and place it in the solid chemical waste container.
4. Storage of Waste:
-
Seal all waste containers tightly when not in use.
-
Store the waste containers in a designated, secure area away from general laboratory traffic, preferably in secondary containment.
5. Final Disposal:
-
Once waste containers are full, or at the end of a project, arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Ensure all containers are properly labeled according to your institution's guidelines, typically including the words "Hazardous Waste," the chemical name "this compound," and the approximate concentration and volume.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound waste.
Caption: Logical workflow for the segregation and disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship. Always consult your institution's specific guidelines and local regulations as they are the final authority on waste disposal procedures.
References
Essential Safety and Operational Guide for Handling Agatolimod
This guide provides comprehensive safety and logistical information for researchers, scientists, and drug development professionals working with Agatolimod. The following procedures for personal protective equipment (PPE), handling, and disposal are designed to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance or mixture, adherence to proper safety protocols is crucial. The following table summarizes the recommended PPE for handling this compound in various laboratory settings.[1]
| Situation | Eye/Face Protection | Skin Protection | Respiratory Protection |
| Routine Handling (Solid) | Safety glasses with side shields | Nitrile gloves, Lab coat | Use in a well-ventilated area or chemical fume hood to avoid dust formation.[1] |
| Routine Handling (Solution) | Safety glasses with side shields | Nitrile gloves, Lab coat | Work in a well-ventilated area. |
| Weighing/Generating Aerosols | Safety glasses with side shields | Nitrile gloves, Lab coat | Use within a chemical fume hood. |
| Accidental Release/Spill | Safety glasses with side shields or goggles | Chemical-resistant gloves, Lab coat or protective clothing | Self-contained breathing apparatus.[1] |
| Firefighting | Not specified | Self-contained breathing apparatus and protective clothing.[1] | Self-contained breathing apparatus.[1] |
Operational Plan for Safe Handling
Engineering Controls:
-
Handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, such as weighing or preparing stock solutions, use a chemical fume hood.
-
Ensure a safety shower and eyewash station are readily accessible.
General Hygiene Practices:
-
Avoid contact with eyes, skin, and clothing.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in laboratory areas.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and rinse skin thoroughly with water.
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water and seek immediate medical attention.
Disposal Plan
Treat all this compound waste as potentially hazardous chemical waste.
Waste Segregation and Containment:
-
Solid Waste:
-
Place all contaminated solid materials, including gloves, disposable lab coats, bench paper, and empty vials, into a designated, clearly labeled, and sealable hazardous waste container.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a compatible, leak-proof, and clearly labeled hazardous waste container.
-
Do not dispose of this compound solutions down the drain.
-
-
Sharps:
-
Dispose of any contaminated needles or other sharps in a designated sharps container that is also labeled as hazardous chemical waste.
-
Decontamination:
-
Decontaminate surfaces and equipment that have come into contact with this compound by scrubbing with alcohol. Dispose of cleaning materials as solid hazardous waste.
Final Disposal:
-
Arrange for the collection of hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
This compound Spill Response Workflow
The following diagram outlines the procedural workflow for responding to an this compound spill.
Caption: Workflow for responding to an this compound spill.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
